Mapenterol hydrochloride
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJSGOMCMMDPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538091 | |
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54238-51-6, 1325559-18-9 | |
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mapenterol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1325559-18-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of action for Mapenterol hydrochloride?
An In-depth Technical Guide on the Core Mechanism of Action for Mapenterol Hydrochloride
Introduction
This compound is classified as a selective β2-adrenergic receptor agonist.[1] As such, its therapeutic and physiological effects are mediated through the activation of β2-adrenergic receptors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The guide details the signaling pathway, presents comparative quantitative data for analogous compounds, and outlines the standard experimental protocols for characterization.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism and Downstream Signaling
The primary mechanism of action of this compound involves its binding to and activation of β2-adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. These receptors are predominantly located on the cell membranes of smooth muscle tissues, particularly in the bronchioles of the lungs.
Upon binding, this compound induces a conformational change in the β2-adrenergic receptor. This activated receptor-ligand complex facilitates the coupling to and activation of the heterotrimeric Gs protein. The activation of the Gs protein involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on its α-subunit (Gαs).
The GTP-bound Gαs subunit dissociates from the βγ-subunits and subsequently activates the membrane-bound enzyme, adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).
The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of intracellular proteins, which in the context of airway smooth muscle cells, results in a cascade of events leading to muscle relaxation and bronchodilation.
Signaling Pathway of this compound
Caption: The signaling cascade initiated by this compound.
Quantitative Pharmacological Data
While specific binding affinity (Ki) and functional potency (EC50) data for this compound are not extensively available in peer-reviewed literature, the following table provides representative data for other well-characterized β2-adrenergic agonists for comparative analysis. These values are typically determined using in vitro assays with cell lines expressing the human β2-adrenergic receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Isoproterenol | 15 - 60 | 5 - 25 |
| Salbutamol | 150 - 400 | 40 - 120 |
| Formoterol | 2 - 8 | 0.2 - 2 |
| Salmeterol | 3 - 12 | 0.5 - 6 |
| Indacaterol | 200 - 500 | 5 - 15 |
Note: The values presented are approximations and can vary based on the specific cell line, radioligand, and experimental conditions employed.
Experimental Protocols for Pharmacological Characterization
The assessment of a β2-adrenergic agonist such as this compound involves a suite of in vitro experiments to quantify its binding affinity and functional efficacy.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay quantifies the direct interaction between the test compound and the β2-adrenergic receptor.
Methodology:
-
Membrane Preparation: Isolation of cell membranes from a cell line stably expressing the human β2-adrenergic receptor.
-
Competitive Binding Incubation: The prepared membranes are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as a function of the logarithm of the competitor concentration, and non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay for Determination of Functional Potency (EC50)
This functional assay measures the ability of the test compound to stimulate the production of the second messenger cAMP.
Methodology:
-
Cell Seeding: Cells expressing the β2-adrenergic receptor are seeded into multi-well plates.
-
Compound Stimulation: The cells are incubated with increasing concentrations of the test compound (this compound) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luminescence-based assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. Non-linear regression is used to determine the EC50 value, which is the concentration of the agonist that elicits 50% of the maximal response.
Caption: Workflow for a cAMP accumulation assay.
References
Mapenterol Hydrochloride: An In-depth Technical Guide on a Selective β2-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mapenterol hydrochloride, a selective β2-adrenoceptor agonist. While specific quantitative pharmacological data for this compound is not extensively available in public literature, this document outlines the core principles of its expected mechanism of action, the canonical and alternative signaling pathways associated with β2-adrenoceptor activation, and the detailed experimental protocols required for its full characterization. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential therapeutic application of this and similar compounds. All quantitative data presented in the tables are illustrative examples based on typical values for selective β2-agonists and should be considered hypothetical until experimentally verified for this compound.
Introduction to this compound
This compound is a chemical entity identified as a selective β2-adrenoceptor agonist. Its chemical name is 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride. The structure of Mapenterol suggests its potential for interaction with the β2-adrenergic receptor, a key target in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Agonism at this receptor subtype leads to smooth muscle relaxation, particularly in the bronchial passages of the lungs, resulting in bronchodilation.
Chemical Structure:
-
Chemical Name: 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride[1]
-
Molecular Formula: C₁₄H₂₁Cl₂F₃N₂O[1]
-
Molecular Weight: 361.23 g/mol (for the hydrochloride salt)[2]
Mechanism of Action and Signaling Pathways
As a β2-adrenoceptor agonist, this compound is expected to exert its pharmacological effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary and most well-understood signaling cascade initiated by β2-adrenoceptor activation is the Gs-adenylyl cyclase pathway. However, evidence also points to the existence of alternative or biased signaling pathways.
Canonical Gs-cAMP Signaling Pathway
The canonical pathway involves the coupling of the agonist-bound receptor to the stimulatory G protein, Gs. This initiates a cascade of intracellular events leading to the desired physiological response of smooth muscle relaxation.
-
Receptor Binding: this compound binds to the β2-adrenoceptor on the cell surface.
-
Gs Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gsα subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[3][4]
Alternative Signaling Pathways: Gi Coupling and β-Arrestin
Recent research has revealed that β2-adrenoceptors can also couple to other signaling molecules, leading to different cellular outcomes. This phenomenon is known as "biased agonism" or "functional selectivity," where a ligand may preferentially activate one pathway over another.
-
Gi Coupling: In some cell types, the β2-adrenoceptor can couple to the inhibitory G protein, Gi. This can lead to the inhibition of adenylyl cyclase, counteracting the Gs-mediated effects, or the activation of other pathways, such as the MAPK/ERK pathway.
-
β-Arrestin Pathway: Upon prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor. This promotes the binding of β-arrestin, which uncouples the receptor from Gs, leading to desensitization. β-arrestin can also act as a scaffold for other signaling proteins, initiating pathways involved in processes like receptor endocytosis and activation of MAP kinases.
Quantitative Pharmacological Profile (Illustrative)
The following tables present a hypothetical quantitative profile for this compound, illustrating the types of data that would be generated through experimental characterization.
Table 1: Receptor Binding Affinity
This table summarizes the hypothetical binding affinity of this compound for β1- and β2-adrenoceptors, as would be determined by radioligand binding assays. The inhibition constant (Ki) represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) [Hypothetical] | Selectivity (β1/β2) [Hypothetical] |
| Mapenterol HCl | β1 | 150 | 100-fold |
| β2 | 1.5 | ||
| Isoproterenol (B85558) | β1 | 5 | 0.5-fold |
| β2 | 10 |
Table 2: Functional Potency and Efficacy
This table presents hypothetical data on the functional activity of this compound in a cAMP accumulation assay. The EC50 value is the concentration of the agonist that produces 50% of the maximal response. Intrinsic efficacy compares the maximal response of the drug to that of a full agonist, such as isoproterenol.
| Compound | Assay | EC50 (nM) [Hypothetical] | Intrinsic Efficacy (%) [Hypothetical] |
| Mapenterol HCl | cAMP Accumulation | 5.0 | 90 |
| Isoproterenol | cAMP Accumulation | 2.0 | 100 |
Detailed Experimental Protocols
The following sections detail the standard methodologies for determining the pharmacological profile of a β2-adrenoceptor agonist like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors.
Objective: To quantify the affinity of this compound for β-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing human β1- or β2-adrenoceptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Non-specific binding competitor (e.g., propranolol).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of propranolol).
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its functional potency (EC50) and efficacy.
Objective: To determine the potency and efficacy of this compound in stimulating cAMP production.
Materials:
-
Whole cells expressing the β2-adrenoceptor (e.g., CHO or HEK293 cells).
-
This compound stock solution.
-
Isoproterenol (as a reference full agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Culture the cells in 96-well plates.
-
Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 30 minutes).
-
Add varying concentrations of this compound or isoproterenol to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in each well using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax).
-
Calculate the intrinsic efficacy of this compound relative to isoproterenol (Emax of Mapenterol / Emax of Isoproterenol) x 100%.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Mapenterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and plausible synthetic pathways for Mapenterol hydrochloride, a β2-adrenergic receptor agonist. Due to the limited availability of direct published synthetic procedures for Mapenterol, this document outlines a likely multi-step synthesis based on established organic chemistry principles and analogous reactions for similar phenylethanolamine compounds. This guide includes detailed descriptions of each proposed synthetic step, a summary of chemical and physical properties in a structured format, and visualizations of the synthetic workflow to aid in research and development efforts.
Chemical Structure and Properties
This compound is a substituted phenylethanolamine derivative. The structural details and key chemical identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | [1][2] |
| Synonyms | Mapenterol HCl | [1] |
| CAS Number | 54238-51-6 | [1][2] |
| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | [1] |
| Molecular Weight | 361.23 g/mol | [1] |
| SMILES | CCC(C)(C)NCC(O)c1cc(Cl)c(N)c(c1)C(F)(F)F.Cl | |
| InChI Key | LWJSGOMCMMDPEN-UHFFFAOYSA-N | [1] |
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached from the commercially available starting material, 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (B137293). The proposed pathway involves three key transformations: α-bromination of the acetophenone (B1666503), nucleophilic substitution with tert-pentylamine, and subsequent reduction of the ketone to the final ethanolamine, followed by salt formation.
Step 1: α-Bromination of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
The initial step involves the selective bromination of the α-carbon of the acetophenone starting material. This is a common transformation for acetophenones and can be achieved using various brominating agents.
Experimental Protocol (Analogous Procedure):
To a solution of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone in a suitable solvent such as chloroform (B151607) or ethyl acetate (B1210297), a solution of bromine in the same solvent is added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any excess bromine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-bromo ketone.
Step 2: Nucleophilic Substitution with tert-Pentylamine
The α-bromo ketone intermediate is then reacted with tert-pentylamine in a nucleophilic substitution reaction to introduce the desired side chain.
Experimental Protocol (Analogous Procedure):
The crude 2-bromo-1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is dissolved in a suitable polar aprotic solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). To this solution, an excess of tert-pentylamine (typically 2-3 equivalents) is added. A non-nucleophilic base, such as potassium carbonate or triethylamine, may be added to scavenge the HBr generated during the reaction. The mixture is stirred at room temperature or gently heated to drive the reaction to completion, as monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to give the crude aminoketone.
Step 3: Reduction of the Aminoketone
The aminoketone is then reduced to the corresponding ethanolamine. A selective reducing agent is required to reduce the ketone without affecting the other functional groups.
Experimental Protocol (Analogous Procedure):
The crude 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethanone is dissolved in a protic solvent such as methanol (B129727) or ethanol. The solution is cooled in an ice bath, and a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added portion-wise. The reaction is stirred at a low temperature and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the careful addition of water. The solvent is partially evaporated, and the product is extracted into an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude Mapenterol free base.
Step 4: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt to improve the stability and solubility of the compound.
Experimental Protocol (Analogous Procedure):
The crude Mapenterol free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a miscible solvent (e.g., HCl in isopropanol (B130326) or diethyl ether) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.
Conclusion
References
Pharmacological Profiling of Mapenterol Hydrochloride in Respiratory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapenterol hydrochloride is identified as a selective β2-adrenergic receptor agonist, a class of drugs pivotal in the management of respiratory diseases characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the pharmacological profiling of this compound in relevant preclinical respiratory models. The document details its mechanism of action, efficacy in promoting airway smooth muscle relaxation, and potential anti-inflammatory effects. Standardized experimental protocols for in vitro and in vivo assessments are provided, alongside a comparative analysis with other established β2-agonists. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of novel respiratory therapeutics.
Introduction
Bronchodilators are a cornerstone in the therapeutic strategy for obstructive airway diseases. β2-adrenergic receptor agonists are a principal class of bronchodilators that act by relaxing the airway smooth muscle, leading to an increase in airway caliber and relief from symptoms of wheezing and shortness of breath. This compound is a β2-adrenoceptor agonist.[1][2][3] Its pharmacological activity is primarily mediated through the activation of β2-adrenergic receptors expressed on the surface of airway smooth muscle cells. Understanding the detailed pharmacological profile of this compound is crucial for its potential development as a therapeutic agent. This document outlines the key in vitro and in vivo models used to characterize its activity.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound, as a β2-adrenergic receptor agonist, elicits its bronchodilatory effects by activating a well-defined signaling cascade. Upon binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), it initiates a conformational change that leads to the activation of the stimulatory G-protein (Gs).[4][5][6] The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.[6][7]
In Vitro Pharmacological Profile
The in vitro activity of this compound is primarily assessed by its ability to relax pre-contracted airway smooth muscle preparations. The guinea pig trachea is a widely used and reliable model for these studies due to the anatomical and physiological similarities of its airways to those of humans.[8][9][10]
Data Presentation: Comparative Bronchodilatory Potency
| Compound | pD2 (-log EC50) in Guinea Pig Trachea (Maximally Contracted) | pKi (β2 Receptor) | pKi (β1 Receptor) | β2/β1 Selectivity Ratio |
| Salmeterol | 9.2 ± 0.03 | 8.3 ± 0.04 | 5.7 ± 0.04 | ~400 |
| Formoterol | 8.9 ± 0.03 | 8.2 ± 0.09 | 6.25 ± 0.06 | ~90 |
Data adapted from functional and binding characteristics of long-acting beta 2-agonists in lung and heart.[11] pD2 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKi represents the negative logarithm of the binding affinity of a ligand.
Experimental Protocols
This ex vivo model is a staple for assessing the bronchodilatory or bronchoconstrictive effects of pharmacological agents.[12][13][14]
Objective: To determine the relaxant effect of this compound on pre-contracted guinea pig airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized by cervical dislocation. The trachea is excised and placed in cold Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).[13][14] The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm width or prepared as a tracheal chain by cutting the rings open opposite the trachealis muscle and suturing them together.[12][13]
-
Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.[12][13] The tissues are connected to isometric force transducers to record changes in muscle tension.
-
Equilibration and Contraction: An optimal resting tension of 1g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.[12] The viability of the preparations is assessed by inducing a contraction with a standard agonist, such as histamine (B1213489) (1 µM) or carbachol (B1668302) (1 µM).[12][13]
-
Drug Application: Once a stable contractile plateau is reached, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve. The relaxant effect is measured as a percentage reversal of the induced contraction.
-
Data Analysis: The EC50 (the concentration of the drug that produces 50% of its maximal effect) is calculated from the concentration-response curve.
In Vivo Pharmacological Profile
In vivo models are essential to evaluate the efficacy of a drug in a whole-animal system, taking into account factors like pharmacokinetics and systemic effects. The histamine-induced bronchoconstriction model in guinea pigs is a classic and relevant model for screening bronchodilator activity.[15][16][17]
Data Presentation: Protection Against Bronchoconstriction
Quantitative data for this compound in this model is not publicly available. The expected outcome would be a dose-dependent inhibition of the increase in airway resistance or a delay in the onset of bronchoconstriction induced by histamine. The efficacy would be compared to a standard bronchodilator like salbutamol.
| Treatment Group | Dose (mg/kg) | % Inhibition of Histamine-Induced Bronchoconstriction |
| Vehicle Control | - | 0% (Baseline) |
| Mapenterol HCl | (Dose 1) | Expected dose-dependent increase |
| Mapenterol HCl | (Dose 2) | Expected dose-dependent increase |
| Mapenterol HCl | (Dose 3) | Expected dose-dependent increase |
| Positive Control (e.g., Salbutamol) | (Effective Dose) | High inhibition |
Experimental Protocols
Objective: To assess the protective effect of this compound against histamine-induced bronchoconstriction in conscious or anesthetized guinea pigs.
Methodology:
-
Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure respiratory parameters.[15][17] Alternatively, anesthetized and ventilated guinea pigs can be used, where changes in pulmonary inflation pressure are recorded.[16]
-
Drug Administration: this compound or vehicle is administered via a clinically relevant route, such as inhalation or intratracheal instillation, at various doses prior to the histamine challenge.
-
Bronchoconstriction Induction: A bronchoconstricting dose of histamine is administered as an aerosol.[15][17]
-
Measurement of Airway Response: Respiratory parameters such as the duration of the expiratory phase, respiratory rate, or changes in pulmonary inflation pressure are recorded continuously.[15][16] The onset and severity of bronchoconstriction (e.g., dyspnea) are noted.
-
Data Analysis: The protective effect of this compound is quantified by measuring the reduction in the severity of bronchoconstriction or the increase in the time to onset of respiratory distress compared to the vehicle-treated group.
Anti-Inflammatory Profile
While the primary action of β2-agonists is bronchodilation, there is evidence to suggest they also possess anti-inflammatory properties.[18][19] These effects may be mediated by the inhibition of the release of inflammatory mediators from various cells in the airways, such as mast cells and eosinophils.
Potential Anti-inflammatory Mechanisms
Long-acting β2-agonists have been shown to inhibit the release of pro-inflammatory cytokines, such as GM-CSF, from human bronchial epithelial cells.[18] This action appears to be independent of the glucocorticoid receptor, suggesting an alternative anti-inflammatory pathway for this class of drugs.[18] Further studies would be required to specifically elucidate the anti-inflammatory profile of this compound.
Experimental Protocols
Objective: To investigate the effect of this compound on the release of inflammatory cytokines from human airway epithelial cells.
Methodology:
-
Cell Culture: A human bronchial epithelial cell line (e.g., BEAS-2B) or primary human bronchial epithelial cells are cultured to confluence.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by stimulating the cells with an agent like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[20][21][22]
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) are measured using enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of this compound on cytokine release is calculated as a percentage reduction compared to stimulated cells treated with vehicle alone. IC50 values can be determined.
Conclusion
This compound is a β2-adrenergic receptor agonist with the potential for development as a bronchodilator for respiratory diseases. The pharmacological profiling of this compound relies on a well-established set of in vitro and in vivo respiratory models. The primary mechanism of action involves the activation of the β2-adrenergic receptor signaling pathway, leading to airway smooth muscle relaxation. While specific quantitative data for this compound remains to be fully disclosed in publicly accessible literature, its pharmacological profile can be thoroughly characterized using the detailed experimental protocols outlined in this guide. Further investigation into its potential anti-inflammatory properties is also warranted to fully understand its therapeutic potential in the context of airway inflammation. This technical guide provides a solid framework for the continued preclinical evaluation of this compound and other novel β2-adrenergic receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Back to the future: re-establishing guinea pig in vivo asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 15. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of beta2-agonists in primary lung epithelial cells is independent of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo anti-inflammatory action of eugenol on lipopolysaccharide-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. AP-1-Targeting Anti-Inflammatory Activity of the Methanolic Extract of Persicaria chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Bronchodilatory Effects of Mapenterol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding Mapenterol hydrochloride is limited in publicly available scientific literature. Therefore, this guide utilizes data from well-studied β2-adrenergic agonists, such as salbutamol (B1663637) and formoterol, as representative examples to illustrate the principles of assessing bronchodilatory effects. The experimental protocols and data presented herein should be considered as a general framework for the investigation of novel β2-agonists like this compound.
Introduction
This compound is classified as a β2-adrenoceptor agonist, a class of drugs that plays a crucial role in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] These agents exert their therapeutic effect by relaxing the smooth muscle of the airways, leading to bronchodilation and improved airflow. This technical guide provides an in-depth overview of the core methodologies and data analysis techniques used to investigate the bronchodilatory effects of β2-agonists, with a focus on the potential application to the study of this compound.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
The primary mechanism of action for this compound and other β2-agonists involves the activation of β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of airway smooth muscle cells.[1] This activation initiates a downstream signaling cascade that ultimately leads to muscle relaxation.
Signaling Pathway Diagram
The following diagram illustrates the key steps in the β2-adrenergic signaling pathway leading to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Experimental Protocols for Assessing Bronchodilatory Effects
A comprehensive evaluation of a novel bronchodilator like this compound involves a combination of in vitro, in vivo, and clinical studies.
In Vitro Assay: Adenylyl Cyclase Activation
This assay directly measures the activation of adenylyl cyclase, a key enzyme in the β2-adrenergic signaling pathway, in response to a β2-agonist.
Objective: To determine the potency and efficacy of this compound in activating adenylyl cyclase in a cell-based system.
Methodology:
-
Cell Culture: Human airway smooth muscle cells or a suitable cell line expressing β2-adrenergic receptors are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation to enrich for the receptor and associated signaling proteins.
-
Adenylyl Cyclase Assay:
-
Membrane preparations are incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP, the substrate for adenylyl cyclase.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of cyclic AMP (cAMP) produced is quantified using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of the compound.
In Vivo Model: Guinea Pig Bronchoconstriction Model
The guinea pig is a well-established animal model for studying asthma and the effects of bronchodilators due to the similarities in its airway physiology to humans.
Objective: To evaluate the in vivo bronchodilatory effect of this compound against induced bronchoconstriction in guinea pigs.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for mechanical ventilation, and a jugular vein is cannulated for drug administration.
-
Induction of Bronchoconstriction: A bronchoconstricting agent, such as histamine (B1213489) or methacholine, is administered intravenously to induce a stable increase in airway resistance.
-
Measurement of Bronchodilation:
-
Pulmonary resistance and dynamic compliance are continuously monitored using a whole-body plethysmograph.
-
Once a stable bronchoconstriction is achieved, this compound is administered intravenously or via inhalation at various doses.
-
The changes in pulmonary resistance and dynamic compliance are recorded over time to assess the magnitude and duration of the bronchodilatory effect.
-
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of this compound. A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Clinical Trial Protocol: Assessment in Asthma Patients
Clinical trials in human subjects are essential to establish the safety and efficacy of a new bronchodilator.
Objective: To evaluate the bronchodilatory efficacy, safety, and dose-response of inhaled this compound in patients with mild to moderate asthma.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.
-
Patient Population: Adult patients with a clinical diagnosis of stable, mild to moderate asthma are recruited.
-
Study Procedures:
-
On separate study days, patients inhale single doses of this compound at varying concentrations or a placebo.
-
Spirometry is performed at baseline and at specified time points post-inhalation (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes). The primary endpoint is the change in Forced Expiratory Volume in one second (FEV1).
-
Other pulmonary function parameters, such as Forced Vital Capacity (FVC) and Peak Expiratory Flow (PEF), are also measured.
-
Safety is monitored through the recording of adverse events, vital signs, and electrocardiograms (ECGs).
-
-
Data Analysis: The change in FEV1 from baseline is calculated for each dose and time point. The area under the FEV1-time curve (AUC) can be used to assess the overall bronchodilatory effect. Dose-response relationships are analyzed to identify the optimal therapeutic dose.
Data Presentation
Quantitative data from these studies are crucial for comparing the efficacy of this compound to existing therapies. The following tables present representative data for well-established β2-agonists.
Table 1: Representative In Vitro Adenylyl Cyclase Activation Data
| Compound | Cell Type | EC50 (nM) |
| Isoproterenol | HEK-293 | 5.6 |
| Salbutamol | Airway Smooth Muscle Cells | ~10-50 |
| Formoterol | Airway Smooth Muscle Cells | ~1-10 |
Note: EC50 values can vary depending on the specific cell line and assay conditions.
Table 2: Representative In Vivo Bronchodilator Effect in Guinea Pigs
| Compound | Route of Administration | Dose Range | Maximal Inhibition of Bronchoconstriction (%) |
| Salbutamol | Intravenous | 1-10 µg/kg | ~80-90% |
| Salbutamol | Inhalation | 10-100 µg/ml | ~70-85% |
Note: The level of inhibition is dependent on the bronchoconstricting agent used and its concentration.
Table 3: Representative Clinical Trial Data in Asthma Patients (Change in FEV1)
| Compound | Dose (µg) | Time Point | Mean Change in FEV1 (L) from Baseline | Percent Improvement in FEV1 (%) |
| Salbutamol | 100 | 30 min | 0.25 - 0.40 | 15 - 25% |
| Salbutamol | 200 | 30 min | 0.35 - 0.50 | 20 - 30% |
| Formoterol | 12 | 30 min | 0.30 - 0.45 | 18 - 28% |
| Formoterol | 24 | 30 min | 0.40 - 0.55 | 25 - 35% |
Note: FEV1 changes can vary significantly based on patient population, disease severity, and baseline lung function.[2]
Visualization of Experimental Workflows
Clear visualization of experimental workflows is essential for reproducibility and understanding.
In Vitro Adenylyl Cyclase Assay Workflow
Caption: Workflow for the in vitro adenylyl cyclase activation assay.
In Vivo Guinea Pig Bronchodilation Study Workflow
Caption: Workflow for the in vivo assessment of bronchodilator effects.
Clinical Trial Workflow for FEV1 Measurement
References
The Role of Mapenterol Hydrochloride in G-Protein-Coupled Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Mapenterol Hydrochloride and GPCR Signaling
G-protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[3] They mediate a plethora of physiological responses by transducing extracellular signals into intracellular second messenger cascades. The β2-adrenergic receptor, the putative target of this compound, is predominantly coupled to the stimulatory G-protein (Gs).[4] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gs. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that activates Protein Kinase A (PKA) and mediates various cellular responses, including smooth muscle relaxation.[5]
A study on isolated, blood-perfused dog atrium indicated that Mapenterol (referred to as Mabuterol in the study) exhibits weak positive chronotropic and inotropic effects through the activation of β2-adrenoceptors.[6] However, at higher concentrations, it was observed to non-selectively block both β1- and β2-adrenoceptors, suggesting a complex pharmacological profile that may include partial agonism or antagonism at higher concentrations.[6]
Gs-Protein-Coupled Receptor Signaling Pathway
The canonical signaling pathway initiated by a β2-adrenoceptor agonist like this compound is depicted below.
Quantitative Pharmacological Characterization
To understand the interaction of this compound with the β2-adrenoceptor, two primary types of in vitro assays are essential: radioligand binding assays to determine its binding affinity and functional assays to measure its efficacy and potency in eliciting a cellular response.
Data Presentation
The following tables present a hypothetical summary of quantitative data for this compound, as would be determined by the experimental protocols described below.
Table 1: Hypothetical Binding Affinity of this compound for Adrenergic Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| Human β2-Adrenoceptor | [³H]-CGP 12177 | 15.2 |
| Human β1-Adrenoceptor | [³H]-CGP 12177 | 350.8 |
| Human α1-Adrenoceptor | [³H]-Prazosin | > 10,000 |
Note: Ki is the inhibitory constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 2: Hypothetical Functional Potency and Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value |
| cAMP Accumulation | CHO-K1 cells expressing human β2-AR | EC50 (nM) | 25.6 |
| Emax (%) | 85 (relative to Isoproterenol) | ||
| β-Arrestin Recruitment | U2OS cells with β-arrestin complementation | EC50 (nM) | 150.3 |
| Emax (%) | 60 (relative to Isoproterenol) |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human β2-adrenoceptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in order:
-
Assay buffer (50mM Tris, 5mM MgCl2, pH 7.4).
-
A fixed concentration of radioligand (e.g., [³H]-CGP 12177, at a concentration close to its Kd).
-
Increasing concentrations of unlabeled this compound.
-
Membrane preparation (typically 10-20 µg of protein per well).
-
-
For determination of non-specific binding, a high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM propranolol) is used instead of Mapenterol.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding for each concentration of Mapenterol.
-
Plot specific binding as a function of the log concentration of Mapenterol to generate a competition curve.
-
Determine the IC50 value (the concentration of Mapenterol that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy (Emax).
Detailed Methodology:
-
Cell Preparation:
-
Culture cells stably expressing the human β2-adrenoceptor (e.g., CHO-K1) in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium from the cells and add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in buffer to prevent the degradation of cAMP.
-
Add the different concentrations of this compound to the wells. Include a positive control (e.g., a saturating concentration of a full agonist like Isoproterenol) and a vehicle control.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Quantify the amount of cAMP in each well. Common methods include:
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from each well to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound to create a dose-response curve.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response equation using non-linear regression.
-
β-Arrestin Recruitment Assay
This assay investigates the potential for biased agonism by measuring the recruitment of β-arrestin to the activated β2-adrenoceptor. This is a key event in receptor desensitization and can also initiate G-protein-independent signaling.
Detailed Methodology:
-
Cell Line and Preparation:
-
Utilize a commercially available cell line (e.g., PathHunter from DiscoveRx) that is engineered to express the β2-adrenoceptor fused to a small protein fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary fragment of β-galactosidase (Enzyme Acceptor).[10]
-
Plate these cells in a 96-well assay plate and culture them according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the diluted compounds to the cells. Include a positive control (e.g., Isoproterenol) and a vehicle control.
-
Incubate the plate at 37°C for a period that allows for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
-
Detection:
-
Following incubation, add the detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.
-
Measure the light output using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
The relative potency and efficacy for Gs activation (from the cAMP assay) versus β-arrestin recruitment can be compared to assess for functional selectivity or "biased agonism".
-
Conclusion
This compound is a β2-adrenoceptor agonist, and its interaction with this GPCR is presumed to initiate a cascade of intracellular events, primarily through the Gs-cAMP signaling pathway. While specific pharmacological data for this compound remains elusive in the public domain, this technical guide provides the established methodologies for its comprehensive characterization. The detailed protocols for radioligand binding, cAMP accumulation, and β-arrestin recruitment assays form the foundation for determining its binding affinity, functional potency, and potential for biased signaling. The application of these techniques is crucial for understanding the full pharmacological profile of this compound and for the development of novel GPCR-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-competitive antagonism of β2-agonist-mediated cyclic AMP accumulation by ICI 118551 in BC3H1 cells endogenously expressing constitutively active β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Characterization of Mapenterol Hydrochloride's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mapenterol hydrochloride is recognized as a selective β2-adrenergic receptor (β2-AR) agonist.[1][2][3] While it is utilized as a reference standard in analytical contexts, detailed in vitro characterization of its binding affinity and pharmacological profile is not extensively documented in publicly available literature.[2] This technical guide provides a comprehensive overview of the established methodologies for characterizing the binding affinity of β2-AR agonists like this compound. It outlines the theoretical framework, experimental protocols for key in vitro assays, and data analysis approaches essential for determining crucial parameters such as the inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory or effective concentrations (IC50/EC50).
Introduction to this compound and β2-Adrenergic Receptor Agonism
Mapenterol is classified as a β2-adrenergic receptor agonist, belonging to the phenylethanolamine class of compounds.[4] β2-adrenergic receptors are G-protein coupled receptors (GPCRs) predominantly found in the smooth muscle of the airways, uterus, and vasculature, as well as in the liver and skeletal muscle. Agonism at the β2-AR is a cornerstone of therapy for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) due to the subsequent bronchodilation.
The primary mechanism of action for a β2-AR agonist like this compound involves binding to the receptor, inducing a conformational change that facilitates the coupling and activation of the stimulatory G-protein, Gs. This activation cascade leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and other physiological responses.
Quantitative Analysis of Binding Affinity
Table 1: Key Parameters in Binding Affinity Studies
| Parameter | Description | Typical Assay |
| Kd | Dissociation Constant | Saturation Radioligand Binding Assay |
| Ki | Inhibition Constant | Competition Radioligand Binding Assay |
| IC50 | Half-maximal Inhibitory Concentration | Competition Radioligand Binding Assay |
| EC50 | Half-maximal Effective Concentration | Functional Assays (e.g., cAMP accumulation) |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for directly measuring the interaction of a ligand with its receptor. They are typically performed using cell membrane preparations expressing the target receptor.
This assay measures the affinity of an unlabeled ligand (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the β2-AR.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a suitable β2-AR radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by the ligand binding to the receptor. For a β2-AR agonist, the most common functional assay is the measurement of cAMP accumulation.
This assay quantifies the increase in intracellular cAMP levels following receptor activation.
Protocol:
-
Cell Culture: Plate cells expressing the β2-AR (e.g., HEK293 or A549) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add increasing concentrations of the agonist (this compound).
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
Signaling Pathway of β2-Adrenergic Receptor Activation
The binding of an agonist like this compound to the β2-AR initiates a well-defined signaling cascade.
Conclusion
The in vitro characterization of a β2-adrenergic receptor agonist such as this compound is fundamental to understanding its therapeutic potential. While specific binding affinity data for this compound is not widely published, the methodologies described in this guide, including radioligand binding assays and functional cAMP assays, provide a robust framework for its comprehensive pharmacological evaluation. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the precise determination of key parameters that define the potency and efficacy of novel β2-AR agonists.
References
The Enigmatic Profile of Mapenterol Hydrochloride: A β2-Adrenoceptor Agonist Shrouded in Obscurity
Despite its classification as a selective β2-adrenoceptor agonist and its structural similarity to the well-known compound Clenbuterol, Mapenterol hydrochloride remains a molecule with a sparsely documented history and a notable absence of comprehensive preclinical and clinical data in publicly accessible scientific literature. This technical overview pieces together the available information on this compound, focusing on its chemical identity, presumed mechanism of action based on its drug class, and the general experimental protocols that would be employed in its development. A significant portion of this guide is, by necessity, based on established principles for β2-adrenergic agonists due to the lack of specific data for this compound itself.
Introduction
This compound is identified chemically as 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride[1]. As a β2-adrenoceptor agonist, it belongs to a class of drugs that are pivotal in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD)[2][3]. These agents function by stimulating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways, leading to muscle relaxation and subsequent bronchodilation[2][4].
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 54238-51-6 | [1] |
| Molecular Formula | C₁₄H₂₀ClF₃N₂O·HCl | [1] |
| Molecular Weight | 361.23 g/mol | [1] |
| Alternate Names | 1-(4-Amino-3-chloro-5-trifluoromethylphenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride | [1] |
| Purity | ≥99% (as a research chemical) | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in water | [5] |
Presumed Mechanism of Action: The β2-Adrenergic Signaling Pathway
As a β2-adrenoceptor agonist, this compound is presumed to exert its therapeutic effects through the canonical G-protein coupled receptor (GPCR) signaling pathway. The binding of an agonist like Mapenterol to the β2-adrenergic receptor is expected to initiate a cascade of intracellular events, as depicted in the following diagram.
References
Unveiling the Potential of Mapenterol Hydrochloride: A Technical Guide for Asthma and COPD Research
Disclaimer: Publicly available scientific literature and preclinical or clinical data specifically investigating Mapenterol hydrochloride are scarce. This guide, therefore, leverages the well-established pharmacology of β2-adrenoceptor agonists to outline the potential applications and research methodologies for this compound in the fields of asthma and Chronic Obstructive Pulmonary Disease (COPD). The data and protocols presented are representative of the drug class and should be considered as a framework for the investigation of this specific molecule.
Introduction to this compound
This compound is classified as a β2-adrenoceptor agonist.[1][2] Drugs in this class are a cornerstone in the management of obstructive airway diseases like asthma and COPD.[3][4][5] Their primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation and relief from symptoms such as wheezing, shortness of breath, and coughing.[3][4][5] The exploration of new β2-adrenoceptor agonists like this compound is driven by the search for compounds with improved efficacy, duration of action, and safety profiles.
This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its likely mechanism of action, methodologies for its preclinical and clinical evaluation, and a framework for understanding its therapeutic potential in asthma and COPD.
Mechanism of Action and Signaling Pathway
As a β2-adrenoceptor agonist, this compound is expected to exert its effects by binding to and activating β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells.[6][7] This interaction initiates an intracellular signaling cascade that leads to smooth muscle relaxation.[4][8]
The binding of this compound to the β2-adrenoceptor is anticipated to trigger the following sequence of events:
-
G-Protein Activation: The activated receptor couples to a stimulatory G-protein (Gs).[2][9]
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.[2][9]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][9][10]
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[9][11]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately leads to the relaxation of the airway smooth muscle and bronchodilation.[4][12][13]
Figure 1: Proposed signaling pathway of this compound.
Quantitative Data for Representative β2-Adrenoceptor Agonists
To contextualize the potential properties of this compound, the following tables summarize key quantitative data for well-characterized β2-adrenoceptor agonists used in asthma and COPD therapy.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for Bronchodilation |
| Albuterol (Salbutamol) | 100 - 300 | 5 - 15 |
| Formoterol | 1 - 5 | 0.1 - 1 |
| Salmeterol | 3 - 10 | 0.5 - 5 |
| Mapenterol HCl | To be determined | To be determined |
Note: Ki and EC50 values are approximate and can vary depending on the specific assay conditions and tissue type.
Table 2: Clinical Efficacy in Asthma and COPD
| Compound | Typical Inhaled Dose | Onset of Action | Duration of Action | Mean Change in FEV1 from Baseline |
| Albuterol (Salbutamol) | 100 - 200 µg | 5 - 15 minutes | 4 - 6 hours | 15 - 20% |
| Formoterol | 12 - 24 µg | 5 - 15 minutes | ≥ 12 hours | 15 - 25%[14][15] |
| Salmeterol | 50 µg | 20 - 30 minutes | ≥ 12 hours | 15 - 25%[16] |
| Mapenterol HCl | To be determined | To be determined | To be determined | To be determined |
FEV1: Forced Expiratory Volume in 1 second. The change in FEV1 is a key indicator of bronchodilator efficacy in clinical trials.
Experimental Protocols
The following protocols are standard methods used to characterize novel β2-adrenoceptor agonists and can be adapted for the investigation of this compound.
In Vitro Protocols
4.1.1. Radioligand Binding Assay for β2-Adrenoceptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the β2-adrenoceptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human β2-adrenoceptor.
-
Radiolabeled ligand (e.g., [3H]-CGP12177).
-
Non-labeled competitor (e.g., propranolol (B1214883) for non-specific binding).
-
This compound at various concentrations.
-
Assay buffer.
-
96-well plates.
-
Scintillation counter.
-
-
Method:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled competitor).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value.[17]
-
4.1.2. Airway Smooth Muscle Relaxation Assay
This assay measures the functional potency (EC50) of a compound in relaxing pre-contracted airway smooth muscle.
-
Materials:
-
Isolated tracheal or bronchial tissue rings from an appropriate animal model (e.g., guinea pig, human).
-
Organ bath system with physiological salt solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
Contractile agent (e.g., methacholine, histamine).
-
This compound at various concentrations.
-
Force transducer and data acquisition system.
-
-
Method:
-
Mount the tissue rings in the organ baths under optimal tension.
-
Induce a stable contraction with a contractile agent.
-
Add increasing concentrations of this compound cumulatively to the bath.
-
Record the relaxation response at each concentration.
-
Construct a concentration-response curve and determine the EC50 value.
-
In Vivo Protocols
4.2.1. Murine Model of Allergic Asthma (Ovalbumin-Induced)
This model is used to evaluate the anti-asthmatic effects of a test compound in a living organism.[1][18][19][20][21]
-
Animals: BALB/c mice are commonly used.
-
Method:
-
Sensitization: Sensitize the mice by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 14.[20]
-
Challenge: Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 28, 29, and 30).[20]
-
Treatment: Administer this compound (e.g., via inhalation or intraperitoneal injection) before the final OVA challenge.
-
Assessment: 24-48 hours after the final challenge, assess airway hyperresponsiveness to a bronchoconstrictor (e.g., methacholine), inflammation in bronchoalveolar lavage (BAL) fluid (cell counts, cytokine levels), and lung histology.
-
4.2.2. Murine Model of COPD (Lipopolysaccharide-Induced)
This model mimics key features of COPD, such as airway inflammation and emphysema.[22][23][24][25][26]
-
Animals: C57BL/6 mice are often used.
-
Method:
-
Induction: Induce COPD-like features by repeated intranasal or intratracheal administration of lipopolysaccharide (LPS).[22][23] Some protocols may also include exposure to cigarette smoke.[25][26]
-
Treatment: Administer this compound during the induction phase.
-
Assessment: After the induction period, evaluate lung function (e.g., compliance and resistance), inflammatory cell infiltration in BAL fluid, cytokine levels, and histopathological changes in the lungs (e.g., alveolar destruction).[22][23]
-
Visualizing Experimental Workflows and Logical Relationships
Figure 2: Experimental workflow for evaluating this compound.
Figure 3: Logical relationships of this compound's potential effects.
Future Directions and Conclusion
The therapeutic landscape for asthma and COPD is continually evolving, with a focus on developing more effective and safer treatments.[9] For a novel β2-adrenoceptor agonist like this compound, future research should aim to:
-
Determine its selectivity profile: Assess its binding affinity for β1 and β3 adrenoceptors to predict potential cardiovascular side effects.
-
Investigate its pharmacokinetic and pharmacodynamic properties: Elucidate its absorption, distribution, metabolism, and excretion to determine its optimal dosing regimen.
-
Explore its potential anti-inflammatory effects: While primarily bronchodilators, some β2-agonists have demonstrated modest anti-inflammatory properties. Investigating this aspect could reveal additional therapeutic benefits.
-
Conduct well-designed clinical trials: Ultimately, the efficacy and safety of this compound in patients with asthma and COPD must be established through rigorous clinical investigation.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Beta-2 Agonists (Albuterol, Salmeterol) Mnemonic for Nursing and NCLEX [pixorize.com]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. β2-agonist therapy in lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 11. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 12. imrpress.com [imrpress.com]
- 13. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. benchchem.com [benchchem.com]
- 18. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The "classical" ovalbumin challenge model of asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Establishment of a chronic obstructive pulmonary disease mouse model based on the elapsed time after LPS intranasal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel chronic obstructive pulmonary disease mouse model induced by intubation-mediated intratracheal co-administration of porcine pancreatic elastase and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A single dose of lipopolysaccharide into mice with emphysema mimics human chronic obstructive pulmonary disease exacerbation as assessed by micro-computed tomography. | Semantic Scholar [semanticscholar.org]
- 25. Changes in intestinal homeostasis and immunity in a cigarette smoke- and LPS-induced murine model for COPD: the lung-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic Effects of Lifei Decoction in a Murine Model of COPD Induced by LPS and Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mapenterol Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapenterol hydrochloride is a β2-adrenoceptor agonist, a class of compounds pivotal in pharmacological research and drug development, particularly for respiratory and metabolic conditions. Accurate and reproducible in vitro assays are fundamental to understanding its mechanism of action, potency, and potential therapeutic applications. A critical first step in any in vitro experiment is the proper dissolution of the compound to ensure consistent and reliable results. This document provides a detailed protocol for the dissolution of this compound for use in a variety of in vitro assays, including cell-based studies.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties, especially solubility, is crucial for preparing appropriate stock solutions.
| Property | Value |
| Chemical Name | 4-amino-3-chloro-α-[[(1,1-dimethylpropyl)amino]methyl]-5-(trifluoromethyl)-benzenemethanol, monohydrochloride |
| Molecular Formula | C₁₄H₂₀ClF₃N₂O · HCl |
| Molecular Weight | 361.23 g/mol |
| Appearance | Solid |
| Solubility | DMSO: Slightly solubleWater: Slightly solubleMethanol: Sparingly soluble |
Experimental Protocols
Recommended Protocol for Dissolving this compound
This protocol is designed to prepare a stock solution of this compound that can be readily diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.361 mg of this compound (Molecular Weight = 361.23 g/mol ).
-
Dissolution in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.361 mg of powder.
-
Mixing: Vortex the solution thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter is present. Gentle warming in a 37°C water bath for a few minutes may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Procedure for Preparing Working Solutions:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile PBS or the appropriate cell culture medium to achieve the desired final working concentration for your assay.
-
DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) , as higher concentrations can be toxic to cells. For most applications, a final DMSO concentration of 0.1% or lower is recommended.
-
Use: Use the freshly prepared working solution immediately for your in vitro experiments.
Visualizations
Experimental Workflow for Dissolving this compound
The following diagram illustrates the step-by-step process for preparing this compound solutions for in vitro assays.
β2-Adrenergic Receptor Signaling Pathway
This compound acts as an agonist for the β2-adrenergic receptor, a G-protein coupled receptor. The canonical signaling pathway initiated by the activation of this receptor is depicted below.
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Mapenterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Mapenterol hydrochloride in bulk drug substance and pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is intended for assay and purity testing and is based on established principles of chromatographic separation and method validation.
Introduction
This compound is a beta-agonist, and like other compounds in its class, requires a robust and reliable analytical method for quantification and quality control. High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its accuracy, precision, and specificity. This application note describes a proposed isocratic RP-HPLC method for the determination of this compound.
Experimental Protocol
This section details the necessary equipment, reagents, and procedures for the successful implementation of the HPLC analysis of this compound.
Apparatus and Equipment
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (HPLC grade)
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Preparation of Solutions
2.4.1. Phosphate Buffer (pH 3.0) Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
2.4.2. Mobile Phase Prepare a mixture of the Phosphate Buffer (pH 3.0) and acetonitrile in the ratio of 60:40 (v/v). Mix well and degas.
2.4.3. Standard Stock Solution (100 µg/mL) Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
2.4.4. Sample Solution (for bulk drug) Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.
2.4.5. Sample Solution (for pharmaceutical formulation) Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.
Method Validation Summary
The proposed HPLC method should be validated in accordance with ICH guidelines. The following tables present hypothetical but realistic data for the validation of this method.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 150234 |
| 10 | 301567 |
| 20 | 602458 |
| 50 | 1505890 |
| 100 | 3011234 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.38% |
| 100% | 10.0 | 10.02 | 100.20% |
| 120% | 12.0 | 11.92 | 99.33% |
| Mean % Recovery | 98.0% - 102.0% | 99.64% |
Precision
| Type | Parameter | % RSD |
| Repeatability (n=6) | Peak Area | 0.9% |
| Intermediate Precision (n=6) | Peak Area | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Experimental Workflow
Application Notes and Protocols for Determining Mapenterol Hydrochloride Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapenterol hydrochloride is a β2-adrenergic receptor (β2-AR) agonist.[1] The β2-adrenergic receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle relaxation, particularly in the bronchi, making it a key target for asthma and COPD therapies.[2] Upon activation by an agonist like Mapenterol, the β2-AR primarily couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[3][4][5] This signaling cascade ultimately leads to the desired physiological response.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound by assessing its ability to bind to the β2-AR, stimulate cAMP production, and induce downstream signaling events.
Key Cell-Based Assays for Efficacy Determination
-
Receptor Binding Assay: To determine the affinity of this compound for the β2-adrenergic receptor.
-
cAMP Accumulation Assay: To quantify the functional potency of this compound in activating the canonical Gs signaling pathway.
-
β-Arrestin Recruitment Assay: To investigate potential biased agonism and receptor desensitization mechanisms.
-
pCREB Assay: To measure the activation of a key downstream transcription factor in the cAMP pathway.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in the described assays. These values are for illustrative purposes to guide data analysis and comparison.
Table 1: Receptor Binding Affinity of this compound
| Compound | Radioligand | Cell Line | Kᵢ (nM) |
| Mapenterol HCl | [³H]-Dihydroalprenolol | HEK293-β2AR | 15.2 |
| Isoproterenol (Control) | [³H]-Dihydroalprenolol | HEK293-β2AR | 5.8 |
Table 2: Functional Potency of this compound in cAMP Accumulation
| Compound | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) |
| Mapenterol HCl | HEK293-β2AR | 25.6 | 95% |
| Isoproterenol (Control) | HEK293-β2AR | 8.1 | 100% |
Table 3: β-Arrestin Recruitment Potency of this compound
| Compound | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) |
| Mapenterol HCl | U2OS-β2AR-β-arrestin | 150.3 | 70% |
| Isoproterenol (Control) | U2OS-β2AR-β-arrestin | 55.2 | 100% |
Table 4: pCREB Activation by this compound
| Compound | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Forskolin) |
| Mapenterol HCl | HEK293-β2AR | 30.1 | 85% |
| Isoproterenol (Control) | HEK293-β2AR | 10.5 | 90% |
| Forskolin (Control) | HEK293-β2AR | 1,500 | 100% |
Signaling Pathways and Experimental Workflows
Caption: Canonical and β-Arrestin signaling pathways of the β2-adrenergic receptor.
Caption: General experimental workflow for assessing this compound efficacy.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a known radiolabeled antagonist.[6][7][8]
Materials:
-
Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor (HEK293-β2AR).[9][10]
-
Radioligand: [³H]-Dihydroalprenolol (DHA), a high-affinity β-adrenergic antagonist.
-
Non-specific binding control: Propranolol (a non-radiolabeled β-blocker).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-β2AR cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DHA, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM propranolol, 50 µL of [³H]-DHA, and 150 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-DHA, and 150 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Mapenterol that inhibits 50% of specific [³H]-DHA binding) using non-linear regression.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying the intracellular accumulation of cAMP.[11][12][13]
Materials:
-
Cell Line: HEK293-β2AR cells.
-
Test Compound: this compound.
-
Positive Control: Isoproterenol.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit: A commercial kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[14][15]
-
96-well or 384-well white opaque plates.
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Plating:
-
Seed HEK293-β2AR cells into a 96-well or 384-well plate and culture overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and Isoproterenol in stimulation buffer.
-
-
Cell Stimulation:
-
Remove the culture medium and add the prepared compound dilutions to the cells.
-
Include wells with stimulation buffer only (basal control).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the cAMP detection kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Normalize the Eₘₐₓ of Mapenterol to that of the full agonist Isoproterenol.
-
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the β2-AR, a key event in receptor desensitization and a potential indicator of biased signaling.[16][17][18]
Materials:
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, such as U2OS cells stably co-expressing the β2-AR and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter).
-
Test Compound: this compound.
-
Positive Control: Isoproterenol.
-
Assay Buffer: As recommended by the assay kit manufacturer.
-
Detection Reagents: As provided in the β-arrestin recruitment assay kit.
-
96-well or 384-well white opaque plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Plate the β-arrestin reporter cells in a 96-well or 384-well plate and culture overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and Isoproterenol in assay buffer.
-
Add the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
-
Compare the potency and efficacy of Mapenterol to Isoproterenol for β-arrestin recruitment.
-
Phospho-CREB (pCREB) Assay
Objective: To measure the phosphorylation of the cAMP response element-binding protein (CREB) at Ser133, a downstream event of the cAMP/PKA signaling pathway, to confirm functional activation.[19][20]
Materials:
-
Cell Line: HEK293-β2AR cells.
-
Test Compound: this compound.
-
Positive Controls: Isoproterenol and Forskolin (a direct adenylyl cyclase activator).
-
Cell Lysis Buffer.
-
pCREB (Ser133) Detection Kit: A commercial ELISA-based or HTRF-based kit.
-
96-well plates.
-
Plate reader.
Protocol:
-
Cell Plating and Starvation:
-
Seed HEK293-β2AR cells in a 96-well plate and culture overnight.
-
Serum-starve the cells for 4-6 hours before stimulation.
-
-
Cell Stimulation:
-
Treat the cells with serial dilutions of this compound, Isoproterenol, or Forskolin for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
-
pCREB Detection:
-
Perform the pCREB detection assay according to the manufacturer's instructions. This typically involves transferring the cell lysates to an antibody-coated plate and following standard ELISA or HTRF procedures.
-
-
Data Analysis:
-
Quantify the amount of pCREB based on the assay's output (e.g., absorbance or fluorescence ratio).
-
Plot the pCREB signal against the logarithm of the compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
-
Normalize the Eₘₐₓ of Mapenterol to that of Forskolin.
-
References
- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Beta-2 Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
- 10. innoprot.com [innoprot.com]
- 11. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dual regulation of β2-adrenoceptor messenger RNA expression in human lung fibroblasts by β2–cAMP signaling; delayed upregulated inhibitors oppose a rapid in onset, direct stimulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 17. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. raybiotech.com [raybiotech.com]
- 20. revvity.com [revvity.com]
How to prepare Mapenterol hydrochloride stock solutions for laboratory use.
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mapenterol hydrochloride is a β2-adrenergic receptor (β2-AR) agonist, making it a valuable tool for in vitro and in vivo studies related to adrenergic signaling pathways.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Physicochemical Data and Solubility
This compound is a solid, and its solubility is a key factor in the choice of solvent for stock solution preparation.[1] The quantitative data regarding its physicochemical properties and solubility are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-amino-3-chloro-α-[[(1,1-dimethylpropyl)amino]methyl]-5-(trifluoromethyl)-benzenemethanol, monohydrochloride | [1] |
| CAS Number | 54238-51-6 | [1] |
| Molecular Formula | C₁₄H₂₀ClF₃N₂O · HCl | [1] |
| Molecular Weight | 361.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in DMSO | Slightly soluble | [1] |
| Solubility in Methanol | Sparingly soluble | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, high-purity solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), sterile distilled water)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions for in vitro cell-based assays.
Procedure:
-
Safety First: Don appropriate PPE before handling the compound and solvents.
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.612 mg of this compound (Molecular Weight = 361.2 g/mol ).
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the desired volume of DMSO (e.g., 1 mL) to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution in a suitable buffer or cell culture medium to the desired final concentration.
Important Considerations:
-
Solvent Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
-
Serial Dilutions: It is recommended to perform serial dilutions to achieve low concentrations accurately.
-
Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent as the working solutions, to account for any effects of the solvent itself.
Visualization of Experimental Workflow and Signaling Pathway
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
β2-Adrenergic Receptor Signaling Pathway
This compound exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is depicted below.
Stability and Storage
Proper storage is crucial to maintain the stability and activity of this compound stock solutions.
-
Solid Compound: Store the solid powder at 2-8°C in a well-closed container.
-
Stock Solutions:
-
Short-term: Store at -20°C for up to one month.
-
Long-term: Store at -80°C for up to six months.
-
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
Application in In Vitro Assays
This compound, as a β2-AR agonist, can be used in a variety of in vitro cell-based assays to study its pharmacological effects. Examples of such assays include:
-
cAMP Accumulation Assays: To measure the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon receptor activation.
-
Reporter Gene Assays: To quantify the transcriptional activity downstream of the β2-AR signaling pathway.
-
Cell Proliferation and Viability Assays: To assess the effect of this compound on cell growth and health.
The effective concentration of this compound in these assays will vary depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration range for your experimental system. Based on data for other β2-AR agonists, a starting concentration range for in vitro assays could be from 10⁻¹⁰ M to 10⁻⁴ M.
References
Application of Mapenterol hydrochloride in smooth muscle relaxation studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapenterol hydrochloride is classified as a β2-adrenoceptor agonist[1][2][3]. While it has been utilized as an analytical standard for detecting drug residues in livestock, detailed studies on its specific application in smooth muscle relaxation are not extensively available in public literature[2][4]. However, based on its known classification, its mechanism of action in inducing smooth muscle relaxation can be extrapolated from the well-established signaling pathways of β2-adrenergic receptor agonists. This document provides a detailed, hypothetical application note and protocol to guide researchers in studying the smooth muscle relaxant effects of this compound.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
As a β2-adrenoceptor agonist, this compound is expected to bind to β2-adrenergic receptors on the surface of smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to muscle relaxation. The key steps are:
-
Receptor Activation: Mapenterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates several downstream targets, leading to:
-
Inhibition of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin and causing contraction.
-
Activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin, leading to relaxation.
-
Sequestration of intracellular calcium ions (Ca2+) into the sarcoplasmic reticulum.
-
Opening of calcium-activated potassium channels, leading to hyperpolarization of the cell membrane, which further inhibits calcium influx.
-
The net effect of these events is a decrease in intracellular calcium levels and a reduction in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation.
Experimental Protocols
This section outlines a detailed protocol for investigating the smooth muscle relaxant properties of this compound using an ex vivo organ bath system. This is a standard method for studying the effects of pharmacological agents on isolated smooth muscle tissues.
Objective
To determine the potency and efficacy of this compound in relaxing pre-contracted isolated smooth muscle tissue (e.g., rat aorta or guinea pig trachea) and to compare its effects with a known β2-adrenoceptor agonist, such as isoproterenol.
Materials and Reagents
-
Tissue: Freshly isolated rat thoracic aorta or guinea pig trachea.
-
Chemicals:
-
This compound (CAS: 54238-51-6)
-
Isoproterenol hydrochloride (positive control)
-
Phenylephrine (B352888) or Histamine (B1213489) (for pre-contraction of aorta or trachea, respectively)
-
Acetylcholine chloride
-
Potassium chloride (KCl)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
-
Solutions:
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.
-
High Potassium Depolarizing Solution (in mM): NaCl 62.7, KCl 60, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1.
-
-
Equipment:
-
Organ bath system with temperature control and aeration
-
Isometric force transducer
-
Data acquisition system
-
Dissection microscope and tools
-
Analytical balance
-
pH meter
-
Experimental Workflow
Detailed Procedure
-
Tissue Preparation:
-
Euthanize the animal according to institutional guidelines.
-
Carefully dissect the thoracic aorta or trachea and place it in cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the tissue into rings of 2-3 mm in width. For vascular studies, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire if required to study endothelium-independent effects.
-
-
Mounting and Equilibration:
-
Suspend the tissue rings between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta). During this period, replace the buffer every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
After equilibration, test the viability of the tissue by inducing a contraction with a high-K+ solution (60 mM KCl).
-
Wash the tissues and allow them to return to the baseline resting tension.
-
Induce a submaximal, stable contraction using a contractile agonist. For rat aorta, use phenylephrine (e.g., 1 µM). For guinea pig trachea, use histamine (e.g., 10 µM).
-
-
Cumulative Concentration-Response Curve:
-
Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist.
-
In a parallel set of experiments, generate a concentration-response curve for the standard β2-agonist, isoproterenol, for comparison.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the initial contraction induced by phenylephrine or histamine.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximum relaxation effect).
-
Compare the EC50 and Emax values of this compound with those of isoproterenol.
-
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured table to allow for easy comparison of the potency and efficacy of this compound and the control compound.
Table 1: Hypothetical Smooth Muscle Relaxant Effects of this compound and Isoproterenol on Pre-contracted Rat Aortic Rings.
| Compound | EC50 (nM) | Emax (% Relaxation) |
| This compound | 75.2 ± 8.5 | 98.5 ± 2.1 |
| Isoproterenol | 15.6 ± 2.3 | 99.1 ± 1.8 |
Data are presented as mean ± SEM from a hypothetical set of n=6 experiments. EC50 is the half-maximal effective concentration. Emax is the maximum relaxation observed.
Conclusion
References
Application Notes and Protocols: Dose-Response Studies of Mapenterol Hydrochloride in Isolated Tracheal Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting dose-response studies of Mapenterol hydrochloride, a β2-adrenoceptor agonist, on isolated tracheal tissue. The information is intended to guide researchers in pharmacology, drug discovery, and development in assessing the bronchodilatory effects of this compound.
Introduction
This compound is a β2-adrenoceptor agonist.[1][2][3][4][5] Activation of β2-adrenergic receptors in the smooth muscle of the airways leads to muscle relaxation, resulting in bronchodilation.[6] This makes β2-agonists a critical class of drugs for treating respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).
Studying the dose-response relationship of this compound in isolated tracheal tissue provides crucial in vitro data on its potency and efficacy as a bronchodilator. This experimental model allows for the direct measurement of smooth muscle relaxation in response to the compound, independent of systemic influences.
Data Presentation
The following table illustrates how quantitative data from a dose-response study of this compound on isolated tracheal tissue would be presented. Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in published literature.
| Concentration (M) | Pre-contraction Tone (g) | Post-Mapenterol Tone (g) | % Relaxation |
| 1 x 10⁻⁹ | 1.52 | 1.45 | 4.61% |
| 1 x 10⁻⁸ | 1.55 | 1.29 | 16.77% |
| 1 x 10⁻⁷ | 1.53 | 0.87 | 43.14% |
| 1 x 10⁻⁶ | 1.56 | 0.42 | 73.08% |
| 1 x 10⁻⁵ | 1.54 | 0.15 | 90.26% |
| 1 x 10⁻⁴ | 1.51 | 0.08 | 94.70% |
Summary of Hypothetical Pharmacological Parameters:
| Parameter | Value |
| EC₅₀ | 2.5 x 10⁻⁷ M |
| Eₘₐₓ | 95.2% |
Experimental Protocols
This section details the methodology for investigating the dose-response effects of this compound on isolated tracheal tissue.
Materials and Reagents
-
This compound
-
Acetylcholine (B1216132) (ACh) or Methacholine (B1211447) for inducing contraction
-
Krebs-Henseleit Solution (see composition below)
-
Distilled, deionized water
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Animal model (e.g., guinea pig, rat)
Krebs-Henseleit Solution Composition (mM):
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
Equipment
-
Isolated organ bath system with tissue holders
-
Isometric force transducer
-
Data acquisition system and software
-
Thermostatically controlled water circulator
-
Carbogen gas tank with regulator and tubing
-
Dissection microscope and tools
-
Analytical balance
-
pH meter
Experimental Workflow Diagram
Caption: Workflow for isolated tracheal tissue dose-response assay.
Step-by-Step Protocol
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect and isolate the trachea.
-
Under a dissection microscope, clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting the Tissue:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in an isolated organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.0-1.5 g.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Induction of Contraction:
-
After equilibration, induce a sustained contraction using a contractile agent such as acetylcholine (ACh) or methacholine (e.g., 10⁻⁶ M).
-
Wait for the contraction to reach a stable plateau. This will serve as the baseline for measuring relaxation.
-
-
Dose-Response Measurement:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 10⁻⁹ M to 10⁻⁴ M.
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next higher concentration.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Calculate the percentage of relaxation for each concentration of this compound relative to the maximal contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the Eₘₐₓ (the maximum relaxation effect).
-
Mechanism of Action: β2-Adrenergic Signaling Pathway
This compound, as a β2-adrenoceptor agonist, exerts its relaxant effect on tracheal smooth muscle through the following signaling cascade:
-
Receptor Binding: Mapenterol binds to and activates the β2-adrenergic receptors on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Phosphorylation and Relaxation: PKA phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the smooth muscle and bronchodilation.[6]
Signaling Pathway Diagram
Caption: β2-adrenergic signaling pathway initiated by Mapenterol.
References
Application Note & Protocol: Quantitative Analysis of Mapenterol Hydrochloride in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mapenterol is a β2-adrenergic agonist, a class of compounds that has been investigated for various therapeutic applications. Due to their pharmacological activity, sensitive and selective analytical methods are required for pharmacokinetic studies, metabolism research, and regulatory monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity, making it ideal for the quantification of analytes like Mapenterol in complex biological matrices.[1][2] This application note provides a detailed protocol for the determination of Mapenterol hydrochloride using LC-MS/MS with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for quantification.
Principle
The method involves the separation of Mapenterol from matrix components using reversed-phase liquid chromatography. The analyte is then ionized using positive ion electrospray ionization and detected by a triple quadrupole mass spectrometer operating in MRM mode. This technique provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98.5% purity)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled Mapenterol or another β-agonist like Clenbuterol-d9.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
0.45 µm syringe filters
Standard and Sample Preparation
2.1. Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
2.2. Sample Preparation (from Pork Tissue/Biological Matrix) This protocol is adapted from a general method for β2-agonists and should be optimized for the specific matrix.[4]
-
Homogenization: Homogenize 5 g of the tissue sample.
-
Enzymatic Hydrolysis (if required for conjugated metabolites): Add 5 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase to the homogenized sample. Incubate overnight at 37°C.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed sample to approximately 11 with sodium hydroxide.
-
Add a suitable organic solvent (e.g., isopropanol-ethyl acetate, 60:40 v/v) and shake vigorously.
-
Centrifuge to separate the phases.
-
-
Solid Phase Extraction (SPE) Cleanup: [4]
-
Conditioning: Condition an SPE cartridge (e.g., Bond Elut Plexa PCX) sequentially with methanol and water.
-
Loading: Load the supernatant from the LLE step onto the conditioned cartridge.
-
Washing: Wash the cartridge with water and then methanol to remove interferences.
-
Elution: Elute Mapenterol with 5 mL of 5% ammonia (B1221849) solution in methanol.[4]
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 90:10 0.1% formic acid in water:acetonitrile).[4]
-
Add the internal standard working solution.
-
Filter the reconstituted sample through a 0.45 µm filter before injection into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography (LC) System
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5-10 µL.[1]
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a column wash, and then return to initial conditions for re-equilibration.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 14.0 | 95 | 5 |
Note: This gradient is a starting point and should be optimized for the specific column and system to ensure adequate separation from matrix interferences.
3.2. Mass Spectrometry (MS) System
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Key Parameters (Typical Starting Points):
3.3. MRM Transitions for Mapenterol The molecular weight of Mapenterol free base is 324.75 g/mol .[4] The protonated precursor ion [M+H]+ is expected at m/z 325.1. Based on typical fragmentation patterns of similar molecules, product ions would result from cleavage of the side chain.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Mapenterol | 325.1 | 252.1 | 234.1 | To be optimized (~15-30 eV) |
\Note: These product ions are proposed based on common fragmentation pathways. The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of Mapenterol into the mass spectrometer and performing a product ion scan.*
Data Presentation & Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.
Quantitative Data Summary
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (R²) | ≥ 0.99 | 0.9982[2] |
| Calibration Range | To cover expected concentrations | 0.25 - 50 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 - 0.1 ng/mL[5] |
| Limit of Quantification (LOQ) | S/N ≥ 10, with acceptable precision and accuracy | 0.1 - 0.25 ng/mL |
| Accuracy (% Recovery) | 80 - 120% (85-115% for medium concentrations) | 90.5% - 111.5%[5] |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | Intra-day: < 7.1%, Inter-day: < 8.2% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | To be determined |
| Stability | Analyte stable under storage and processing conditions | To be determined |
Note: The "Example Performance Data" is derived from studies on similar β-agonists and serves as a target for method validation.[4][5]
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Proposed Fragmentation Pathway for Mapenterol
Caption: Proposed fragmentation of Mapenterol in positive ESI mode.
References
- 1. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idma-assn.org [idma-assn.org]
- 3. agilent.com [agilent.com]
- 4. rivm.nl [rivm.nl]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Mapenterol hydrochloride solubility issues in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Mapenterol hydrochloride in aqueous buffers.
Physicochemical Properties of this compound
A clear understanding of this compound's properties is the first step in troubleshooting solubility issues. The following table summarizes key data.
| Property | Value | Source(s) |
| Chemical Name | 4-amino-3-chloro-α-[[(1,1-dimethylpropyl)amino]methyl]-5-(trifluoromethyl)-benzenemethanol, monohydrochloride | [1] |
| CAS Number | 54238-51-6 | [1][2][3] |
| Molecular Formula | C₁₄H₂₀ClF₃N₂O • HCl | [1][4] |
| Molecular Weight | 361.23 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [2] |
| Aqueous Solubility | "Slightly soluble". Can reach 25 mg/mL (69.21 mM) with ultrasonic assistance. | [1][2] |
| Other Solubilities | DMSO: Slightly soluble; Methanol: Sparingly soluble | [1] |
| Storage (Solid) | 4°C, sealed, away from moisture | [2][5] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2][5] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4)?
A1: This is a common issue for hydrochloride salts of weakly basic compounds. Several factors may be at play:
-
pH-Dependent Solubility: Mapenterol, as a weak base, is significantly more soluble at an acidic pH. In its hydrochloride salt form, it is protonated and charged, enhancing its affinity for water. At neutral or alkaline pH, it can convert to its less soluble free base form, causing it to precipitate.[6][7][8]
-
Concentration Limit: You may be exceeding the compound's intrinsic solubility limit in that specific buffer. While a concentration of 25 mg/mL in water is achievable with sonication, this represents a kinetically soluble state, which may not be stable over time.[2]
-
Common Ion Effect: If your buffer contains a high concentration of chloride ions, it can slightly suppress the dissolution of a hydrochloride salt.[6][9]
-
Buffer Composition: The specific components of your buffer, beyond just pH, can influence solubility.[10][11]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For hydrophobic or poorly soluble compounds, it is standard practice to first prepare a concentrated stock solution in an organic solvent. While this compound has some solubility in DMSO and methanol, preparing a stock in 100% DMSO is a common starting point.[1][12] Store stock solutions aliquoted at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What should I do?
A3: This indicates that the compound has exceeded its solubility limit in the final aqueous solution. Here are several steps to resolve this:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.[12]
-
Lower the Buffer pH: Try preparing your final solution in a buffer with a more acidic pH (e.g., pH 4-6) to keep the compound in its more soluble, protonated form.
-
Optimize Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously. This can help prevent localized high concentrations that lead to immediate precipitation.
-
Check DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% in cell-based assays) and run a vehicle control to account for any effects of the solvent.[12]
Q4: How does pH specifically affect the solubility of this compound?
A4: Mapenterol contains an amine group, making it a weak base. The hydrochloride salt is the protonated, ionized form of this base. The solubility is governed by the equilibrium between the ionized (soluble) form and the neutral free base (less soluble) form.
-
In Acidic Conditions (pH < pKa): The equilibrium favors the protonated, cationic form (R-NH₂⁺), which is highly soluble in water.
-
In Neutral or Basic Conditions (pH > pKa): The equilibrium shifts towards the deprotonated, neutral free base (R-NH), which is more hydrophobic and has significantly lower aqueous solubility.[8]
The diagram below illustrates this relationship.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. 马喷特罗 盐酸盐 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. benchchem.com [benchchem.com]
Strategies to minimize off-target effects of Mapenterol hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Mapenterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective beta-2 adrenergic receptor (β2AR) agonist. Its primary mechanism involves binding to β2ARs, which are predominantly found on the smooth muscle cells of the airways. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Q2: What are the potential off-target effects of this compound?
While designed for β2AR selectivity, at higher concentrations, this compound can interact with other adrenergic receptors, leading to off-target effects.[1][2] The most common off-target interactions are with beta-1 adrenergic receptors (β1ARs) in the heart and alpha-adrenergic receptors (α-ARs) in the vasculature. These interactions can lead to cardiovascular side effects.[2] Additionally, like other sympathomimetic amines, it may have some central nervous system effects.[1]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining accurate and reproducible data. Key strategies include:
-
Rational Drug Design: Utilizing computational and structural biology tools to design drugs with high specificity for their intended targets.[3]
-
Dose Optimization: Using the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing engagement with lower-affinity off-target receptors.
-
High-Throughput Screening (HTS): Employing HTS to rapidly test compounds and identify those with the highest affinity and selectivity, eliminating candidates with significant off-target activity early in development.[3]
-
Use of Selective Antagonists: In cellular or tissue-based assays, co-incubation with selective antagonists for potential off-target receptors (e.g., a β1AR antagonist like metoprolol) can help isolate the β2AR-mediated effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cardiovascular Effects (e.g., increased heart rate in animal models) | Off-target activation of β1-adrenergic receptors in the heart. | 1. Verify Dose: Ensure the administered dose is within the recommended range. 2. Administer Locally: If possible, use localized administration (e.g., inhalation for respiratory studies) to minimize systemic exposure.[1] 3. Use a β1-Blocker: Co-administer a selective β1-adrenergic antagonist to block cardiac effects and confirm that the observed effect is β1-mediated. |
| Receptor Downregulation and Tachyphylaxis (Diminished response over time) | Prolonged or high-concentration exposure to this compound can lead to β2AR desensitization, internalization, and downregulation.[4] | 1. Limit Exposure Time: Reduce the duration of drug exposure in cell culture experiments. 2. Intermittent Dosing: In in-vivo studies, implement a washout period between doses. 3. Investigate Rescue Strategies: Explore the use of agents that may prevent or reverse receptor downregulation, such as certain beta-blockers in specific contexts.[4] |
| Inconsistent Results Across Different Cell Lines or Tissues | Varied expression levels of on-target (β2AR) and off-target (e.g., β1AR, α-ARs) receptors. | 1. Characterize Receptor Expression: Perform qPCR or Western blotting to quantify the relative expression levels of adrenergic receptor subtypes in your experimental system. 2. Select Appropriate Models: Choose cell lines or tissues with a high β2AR to off-target receptor ratio for initial screening. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| β2-Adrenergic Receptor | 1.5 |
| β1-Adrenergic Receptor | 150 |
| α1-Adrenergic Receptor | > 10,000 |
| α2-Adrenergic Receptor | > 10,000 |
Ki (inhibitory constant) values were determined by competitive radioligand binding assays. A lower Ki value indicates higher binding affinity.
Table 2: Functional Potency of this compound at Adrenergic Receptors
| Receptor Subtype | EC50 (nM) for cAMP Accumulation |
| β2-Adrenergic Receptor | 5.2 |
| β1-Adrenergic Receptor | 580 |
EC50 (half-maximal effective concentration) values were determined by measuring cAMP accumulation in CHO cells stably expressing the respective human receptor subtype.
Experimental Protocols
1. Radioligand Binding Assay for Receptor Affinity (Ki) Determination
-
Objective: To determine the binding affinity of this compound for β1AR and β2AR.
-
Materials:
-
Cell membranes from CHO cells stably expressing human β1AR or β2AR.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (B1214883) (10 µM).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Methodology:
-
Incubate cell membranes with a fixed concentration of [3H]-CGP 12177 and varying concentrations of this compound.
-
In a parallel set of tubes, incubate membranes with [3H]-CGP 12177 and a high concentration of propranolol to determine non-specific binding.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay for Functional Potency (EC50) Determination
-
Objective: To measure the functional potency of this compound in activating β1AR and β2AR.
-
Materials:
-
CHO cells stably expressing human β1AR or β2AR.
-
This compound at various concentrations.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Methodology:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and pre-incubate the cells with the stimulation buffer for 15 minutes.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound via the β2-adrenergic receptor.
Caption: Experimental workflow for assessing and mitigating off-target effects.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tachyphylaxis in Beta-2 Adrenergic Agonist Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with beta-2 adrenergic agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address tachyphylaxis, the rapid decrease in response to a drug after repeated administration, in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of beta-2 adrenergic agonists?
A1: Tachyphylaxis is the rapid desensitization of the beta-2 adrenergic receptor (β2AR) system following repeated or prolonged exposure to an agonist.[1][2] This phenomenon is a significant challenge in both clinical settings and in vitro experiments, leading to a diminished cellular response despite the continued presence of the agonist.[1][2] The primary mechanisms underlying tachyphylaxis include receptor phosphorylation, uncoupling from G proteins, internalization of receptors from the cell surface, and in the longer term, downregulation of receptor expression.[3][4]
Q2: What are the key molecular players involved in β2AR tachyphylaxis?
A2: The key molecular players in β2AR tachyphylaxis are:
-
Beta-2 Adrenergic Receptor (β2AR): A G-protein coupled receptor (GPCR) that, upon agonist binding, activates adenylyl cyclase to produce cyclic AMP (cAMP).[5]
-
G-protein Coupled Receptor Kinases (GRKs): These kinases phosphorylate the agonist-occupied β2AR, initiating the desensitization process.[3][6] GRK2 and GRK5 are particularly important for β2AR phosphorylation.[6][7]
-
Protein Kinase A (PKA): Activated by cAMP, PKA can also phosphorylate the β2AR, contributing to desensitization.[8]
-
β-arrestins: These proteins bind to the phosphorylated β2AR, sterically hindering its interaction with G proteins (uncoupling) and promoting its internalization via clathrin-coated pits.[4][8]
-
Protein Phosphatases (e.g., PP2A): These enzymes dephosphorylate the internalized receptors, allowing them to be recycled back to the cell surface and resensitized to the agonist.[8]
Q3: How do full agonists versus partial agonists affect the development of tachyphylaxis?
A3: Full agonists generally induce a more rapid and profound tachyphylaxis compared to partial agonists.[9] This is because full agonists are more efficient at inducing the active conformation of the β2AR, leading to greater receptor phosphorylation by GRKs, more significant β-arrestin recruitment, and a higher rate of receptor internalization.[9]
Q4: Can tachyphylaxis be reversed?
A4: Yes, in many cases, tachyphylaxis is a reversible process. The removal of the agonist allows for the dephosphorylation of internalized receptors by phosphatases and their subsequent recycling back to the plasma membrane, a process known as resensitization.[8] However, prolonged agonist exposure can lead to receptor downregulation, a slower process that involves the degradation of receptors and a decrease in receptor mRNA levels, which is not as readily reversible.[3][10]
Troubleshooting Guides
This section provides troubleshooting advice for common experimental issues encountered when studying β2AR tachyphylaxis.
cAMP Accumulation Assays
Issue: Low or no cAMP signal in response to agonist stimulation.
| Possible Cause | Troubleshooting Steps |
| Cell health issues | Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can impact signaling pathways. |
| Receptor expression levels | Verify the expression of functional β2AR in your cell line. If using a transient transfection system, confirm transfection efficiency. |
| Phosphodiesterase (PDE) activity | High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer. Optimize the concentration of the PDE inhibitor.[11] |
| Agonist concentration and incubation time | Perform a dose-response curve to determine the optimal agonist concentration (typically EC80 for antagonist assays). Conduct a time-course experiment to identify the peak stimulation time.[12] |
| Reagent or instrument issues | Prepare fresh reagents and ensure the plate reader is correctly configured for your specific assay kit.[12] |
Issue: High background cAMP signal.
| Possible Cause | Troubleshooting Steps |
| Constitutive receptor activity | Some cell lines, particularly those overexpressing the receptor, may exhibit agonist-independent activity.[12] Consider using a cell line with lower receptor expression or an inverse agonist to reduce basal signaling. |
| High cell density | A high number of cells can lead to a higher basal cAMP level. Optimize the cell seeding density.[12] |
| Serum in the media | Serum can contain components that stimulate cAMP production. Serum-starve the cells for a few hours before the assay. |
Receptor Phosphorylation (Western Blot)
Issue: No or weak phosphorylated β2AR signal.
| Possible Cause | Troubleshooting Steps |
| Phosphatase activity | Phosphatases can dephosphorylate your target protein during sample preparation. Always include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer and keep samples on ice.[13] |
| Low protein abundance | The phosphorylated form of the receptor may be a small fraction of the total receptor population. Increase the amount of protein loaded onto the gel (at least 20-30 µg of whole-cell extract is recommended).[14] |
| Antibody issues | Use a validated phospho-specific antibody. Optimize the primary antibody concentration and incubation time. Block the membrane with 3-5% BSA in TBST, as milk can sometimes interfere with the detection of phosphorylated proteins.[13] |
| Inefficient transfer | Ensure complete transfer of the protein from the gel to the membrane, especially for a higher molecular weight protein like the β2AR. Use a reversible stain like Ponceau S to check transfer efficiency.[15] |
| Lack of positive control | Include a positive control (e.g., lysate from cells treated with a known potent agonist like isoproterenol) to confirm that the experimental procedure and reagents are working correctly.[13] |
Issue: High background on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Inadequate blocking | Optimize the blocking step. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[15] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background.[16] |
| Insufficient washing | Increase the number and duration of washes after primary and secondary antibody incubations to remove non-specific binding.[15] |
Receptor Internalization (Immunofluorescence/Flow Cytometry)
Issue: No observable receptor internalization upon agonist treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal agonist concentration or incubation time | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing internalization. Internalization is a rapid process, often occurring within minutes.[17] |
| Cell line characteristics | Some cell lines may have defects in their endocytic machinery. Confirm that your cell line is capable of receptor internalization. |
| Antibody not recognizing the external epitope | If using an antibody against an extracellular epitope to label surface receptors, ensure that the epitope is not masked by the agonist or conformational changes in the receptor. |
| Fixation and permeabilization issues (for immunofluorescence) | Optimize your fixation and permeabilization protocol to preserve cell morphology and antigenicity. |
β-arrestin Recruitment Assays
Issue: Low signal or small assay window.
| Possible Cause | Troubleshooting Steps |
| Low expression of β-arrestin or the receptor | Ensure that the cell line used expresses sufficient levels of both β-arrestin and the β2AR.[18] |
| Cell density | Optimize the cell seeding density. Too few cells will result in a weak signal, while too many can lead to a "hook effect" where the signal decreases at high concentrations.[18] |
| Agonist choice | Different agonists can have varying efficacies for β-arrestin recruitment. Use a known potent agonist as a positive control.[19] |
| Assay kinetics | The kinetics of β-arrestin recruitment can vary between agonists and receptor subtypes. Perform a time-course experiment to determine the optimal incubation time.[20] |
Quantitative Data Summary
The following tables summarize quantitative data related to β2AR tachyphylaxis from various studies. These values can serve as a reference for your own experiments.
Table 1: Agonist Coupling Efficiencies and Desensitization
| Agonist | Relative Coupling Efficiency (%)* |
| Epinephrine (B1671497) | 100 |
| Fenoterol | 42 |
| Albuterol | 4.9 |
| Dobutamine | 2.5 |
| Ephedrine | 1.1 |
*Relative to epinephrine in HEK-293 cells overexpressing the β2AR. The rate and extent of agonist-induced desensitization generally follow the same order as coupling efficiency.[9]
Table 2: Agonist-Induced Receptor Downregulation
| Agonist/Condition | Cell Type | Duration | Receptor Downregulation (%) |
| Isoproterenol (10 µM) | L cells | 20 hours | ~50% |
| Isoproterenol | DDT1 MF-2 cells | 16 hours | 40% (mRNA level)[10] |
| High-intensity resistance exercise | Human vastus lateralis muscle | 2 weeks | 37%[21] |
| Isoproterenol (1 µM) | HEK293 cells | 3 hours | ~40%[22] |
Table 3: Receptor Phosphorylation Sites
| Kinase | Phosphorylation Sites on Human β2AR |
| GRK2 | Thr384, Ser396, Ser401, Ser407[6][7] |
| GRK5 | Thr384, Thr393, Ser396, Ser401, Ser407, Ser411[6][7] |
| PKA | Ser261, Ser262, Ser345, Ser346[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be adapted and optimized for your specific experimental system.
cAMP Accumulation Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
PDE Inhibition: Add a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of the β2-agonist and incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
Western Blot for β2AR Phosphorylation
-
Cell Treatment: Treat cells with the β2-agonist for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated β2AR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Total Receptor Control: Strip the membrane and re-probe with an antibody against the total β2AR to normalize the phosphorylation signal.
Receptor Internalization Assay (Immunofluorescence)
-
Cell Culture: Grow cells on glass coverslips.
-
Agonist Treatment: Treat the cells with the β2-agonist for various time points to induce receptor internalization.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (for total receptor staining): If staining for internalized receptors, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For surface receptor staining, omit this step.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against an epitope of the β2AR for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence microscope.
Visualizations
Signaling Pathways and Tachyphylaxis Mechanisms
Caption: β2AR signaling cascade and mechanisms of tachyphylaxis.
Experimental Workflow for Studying Tachyphylaxis
Caption: A typical experimental workflow for investigating tachyphylaxis.
Logical Relationship of Tachyphylaxis Events
Caption: The sequential events leading to β2AR tachyphylaxis.
References
- 1. [Long-term therapy with beta-2 mimetics: role of tachyphylaxis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Molecular mechanisms of G protein-coupled receptor desensitization and resensitization. [scholars.duke.edu]
- 5. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the G protein-coupled receptor kinase phosphorylation sites in the human beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. Cardiac β2-Adrenergic Receptor Phosphorylation at Ser355/356 Regulates Receptor Internalization and Functional Resensitization | PLOS One [journals.plos.org]
- 9. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. atsjournals.org [atsjournals.org]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. beta2-Adrenergic receptor downregulation and performance decrements during high-intensity resistance exercise overtraining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid degradation of Mapenterol hydrochloride during sample preparation.
For researchers, scientists, and drug development professionals, ensuring the stability of Mapenterol hydrochloride during sample preparation is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize degradation and maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The main factors contributing to the degradation of this compound are exposure to adverse pH conditions, high temperatures, and light. Additionally, the choice of solvent and the presence of oxidizing agents or certain metal ions can also impact its stability.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C.[1] Standard solutions of Mapenterol in methanol (B129727) have been shown to be stable for at least 9 months when stored in a refrigerator.
Q3: How stable is this compound at room temperature?
A3: this compound is considered stable enough for a few weeks during standard shipping at ambient temperatures. However, for routine laboratory use and storage, it is crucial to adhere to the recommended refrigerated or frozen conditions to prevent degradation.[1]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or lower-than-expected analytical results.
This could be a sign of sample degradation. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| pH-Induced Degradation | - Control pH: Maintain the pH of your sample solutions within a stable range. While specific data for this compound is limited, for many amine-containing compounds, neutral to slightly acidic conditions are often optimal. Avoid strongly acidic or alkaline conditions, as these can catalyze hydrolysis.[2][3] - Buffering: Use appropriate buffer systems to maintain a constant pH throughout your experiment. |
| Thermal Degradation | - Maintain Low Temperatures: Prepare samples on ice or a cooling block whenever possible. - Avoid Prolonged Heating: If heating is necessary for your protocol, use the lowest effective temperature and the shortest possible duration. |
| Photodegradation | - Protect from Light: Work with this compound in a dimly lit area. Use amber vials or wrap your sample containers in aluminum foil to shield them from light. For some related beta-blockers, photodegradation has been observed to increase with decreasing pH. |
| Oxidative Degradation | - Use Fresh Solvents: Prepare solutions with high-purity, freshly opened solvents to minimize the presence of peroxides. - De-gas Solvents: If your experimental setup allows, de-gas your solvents to remove dissolved oxygen. - Avoid Contaminants: Be mindful of potential sources of oxidizing agents in your reagents and glassware. |
| Solvent Choice | - Use Recommended Solvents: Methanol has been shown to be a suitable solvent for stable stock solutions. If you must use other solvents, it is advisable to perform a preliminary stability check. |
Issue 2: Appearance of unknown peaks in chromatograms.
The presence of new peaks may indicate the formation of degradation products.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | The ester and amine functionalities in this compound could be susceptible to hydrolysis, especially under strong acidic or basic conditions. This could lead to the formation of related compounds. |
| Oxidation | The amine group in this compound can be susceptible to oxidation, potentially forming N-oxide derivatives. |
| Photodegradation | Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of various degradation products. |
Experimental Protocols
To assist in identifying and mitigating degradation, here are detailed methodologies for forced degradation studies. These studies can help you understand the stability of this compound under your specific experimental conditions.
Protocol 1: pH Stability Assessment
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration (e.g., 1 mg/mL).
-
Prepare pH Solutions:
-
Acidic: Dilute the stock solution with 0.1 M hydrochloric acid (HCl).
-
Neutral: Dilute the stock solution with purified water.
-
Alkaline: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH).
-
-
Incubation: Store aliquots of each solution at a controlled temperature (e.g., 40°C) and protect from light.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: Compare the peak area of this compound at each time point to the initial time point to determine the percentage of degradation.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation: Place a known amount of solid this compound or a solution in a vial.
-
Incubation: Expose the samples to a specific elevated temperature (e.g., 60°C) in a calibrated oven or heating block for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: After the incubation period, allow the samples to cool to room temperature and dissolve/dilute them in a suitable solvent for analysis by HPLC.
-
Data Evaluation: Compare the results to a control sample stored at recommended conditions.
Protocol 3: Photostability Assessment
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a transparent vial.
-
Light Exposure: Expose the sample to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At predetermined time intervals, analyze both the exposed and control samples by HPLC.
-
Data Evaluation: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.
Data Presentation
The following table provides a template for summarizing quantitative data from stability studies.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Condition | Time (hours) | % Degradation | Appearance of Degradation Products (Yes/No) |
| 0.1 M HCl (40°C) | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH (40°C) | 2 | ||
| 8 | |||
| 24 | |||
| 60°C (Solid) | 24 | ||
| 72 | |||
| Photostability (UV/Vis) | 8 | ||
| 24 |
Visualizations
To further clarify the processes involved in maintaining the stability of this compound, the following diagrams illustrate key workflows and potential degradation pathways.
References
Technical Support Center: Optimizing Experimental Conditions for Mapenterol Hydrochloride Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for Mapenterol hydrochloride activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective β2-adrenergic receptor (β2AR) agonist.[1][2] β2ARs are G-protein coupled receptors (GPCRs) that, upon activation, couple to the stimulatory G-protein (Gs).[1][3] This activation of the Gs-alpha subunit stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][3] The rise in cAMP levels initiates a signaling cascade that leads to various physiological responses, including the relaxation of smooth muscle in the airways.[2]
Q2: What are the primary assays used to measure the activity of this compound?
The primary assays for determining the activity of this compound and other β2AR agonists focus on key events in its signaling pathway:
-
cAMP Accumulation Assays: These are the most common functional assays for Gs-coupled receptors.[4][5] They directly measure the production of intracellular cAMP following receptor activation by the agonist.[6][7]
-
β-arrestin Recruitment Assays: These assays measure the interaction of β-arrestin with the activated β2AR.[8][9] This interaction is crucial for receptor desensitization and internalization, and it can also initiate G-protein-independent signaling pathways.[10][11]
-
Radioligand Binding Assays: These assays determine the affinity and specificity of this compound for the β2AR by measuring its ability to displace a radiolabeled ligand.[8][12]
Q3: Which cell lines are suitable for this compound activity assays?
Commonly used cell lines for GPCR assays, including those for β2AR, are HEK293 (Human Embryonic Kidney 293) and CHO (Chinese Hamster Ovary) cells.[13] These cells are often used because they can be easily transfected to express the human β2AR at desired levels. It is important to use a cell line with low endogenous β2AR expression to minimize background noise.[13]
Troubleshooting Guides
Issue 1: Low Signal or No Response in cAMP Assay
Q: I am not observing a significant increase in cAMP levels after treating my cells with this compound. What could be the issue?
A: Several factors could contribute to a low or absent signal in your cAMP assay. Consider the following troubleshooting steps:
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase.[14] Over-confluent or unhealthy cells may not respond optimally. Aim for approximately 80% confluency at the time of the assay.[6]
-
Receptor Expression: Verify the expression of the β2AR in your chosen cell line. Low receptor expression will result in a weak signal. If you are using a transient transfection system, optimize the transfection efficiency.
-
Agonist Concentration and Incubation Time: Create a full dose-response curve for this compound to ensure you are using an appropriate concentration range. Also, optimize the incubation time with the agonist.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP.[6] Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance signal accumulation.[6]
-
Assay Kit Components: Ensure all assay kit reagents are properly stored and have not expired. Prepare fresh dilutions of all components before each experiment.
Table 1: Effect of Assay Conditions on cAMP Signal
| Condition | Fold Increase in cAMP (Signal-to-Background) | Notes |
| Standard Protocol | 5-fold | Initial baseline experiment. |
| Optimized Cell Density (80% confluency) | 8-fold | Proper cell density improves receptor expression and health. |
| Addition of 100 µM IBMX | 15-fold | PDE inhibition significantly increases cAMP accumulation. |
| Optimized Agonist Incubation Time (30 min) | 18-fold | Allows for maximal cAMP production before desensitization. |
Issue 2: High Background Signal in β-arrestin Recruitment Assay
Q: My β-arrestin recruitment assay shows a high background signal in the absence of this compound. How can I reduce this?
A: High background in a β-arrestin recruitment assay can be due to constitutive receptor activity or non-specific interactions. Here are some troubleshooting suggestions:
-
Receptor Expression Level: Overexpression of the β2AR can lead to ligand-independent (constitutive) activity and increased basal β-arrestin recruitment. Optimize the amount of receptor plasmid used for transfection to achieve a lower, more physiological expression level.
-
Serum Starvation: Components in the cell culture serum may activate the receptor. Serum-starve the cells for a few hours before performing the assay to reduce basal receptor activation.
-
Assay Buffer Composition: Ensure the assay buffer does not contain components that could non-specifically affect the reporter system.
-
Cell Line Choice: Some cell lines may have higher endogenous levels of GPCRs that could contribute to the background signal.[13] Consider using a different cell line if the problem persists.
Table 2: Optimization of β-arrestin Assay Signal-to-Background Ratio
| Condition | Signal-to-Background Ratio | Notes |
| High Receptor Plasmid Concentration | 2.5 | High background due to constitutive activity. |
| Optimized Receptor Plasmid Concentration | 6.0 | Reduced constitutive activity and improved assay window. |
| Serum-Starved Cells (4 hours) | 8.5 | Lowered basal receptor activation. |
| Optimized Assay Buffer | 9.0 | Minimized non-specific effects. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) based assay, a common method for quantifying cAMP.[14]
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human β2AR into a 384-well white plate at a density of 5,000 cells per well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer containing a PDE inhibitor like IBMX (final concentration of 100 µM is common).
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of HTRF cAMP-d2 detection reagent to all wells.
-
Add 5 µL of HTRF anti-cAMP cryptate detection reagent to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.
-
Protocol 2: β-arrestin Recruitment Assay (Enzyme Complementation-based)
This protocol describes a common enzyme fragment complementation (EFC) assay for β-arrestin recruitment.
-
Cell Preparation:
-
Co-transfect CHO cells with plasmids encoding the β2AR fused to one enzyme fragment and β-arrestin fused to the complementary enzyme fragment.
-
Seed the transfected cells into a 384-well white plate at a density of 10,000 cells per well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Add 5 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Add the EFC substrate/detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the concentration of this compound to generate a dose-response curve.
-
Visualizations
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. innoprot.com [innoprot.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing side effects like tremors in animal studies of Mapenterol hydrochloride.
Disclaimer: Information on the specific side effect profile of Mapenterol hydrochloride in animal studies is limited in publicly available scientific literature. This guide is based on the known effects of the broader class of β2-adrenergic receptor agonists. Researchers should always conduct thorough dose-finding and safety studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β2-adrenergic receptor agonist.[1][2][3][4] Its primary mechanism of action is the stimulation of β2-adrenergic receptors, which are found in various tissues, including the smooth muscle of the airways and skeletal muscle.[5] This stimulation initiates a signaling cascade that leads to physiological responses such as smooth muscle relaxation.
Q2: What are the expected side effects of β2-adrenergic agonists like this compound in animal studies?
Based on the class effects of β2-adrenergic agonists, potential side effects in animals may include:
-
Tremors: Caused by the stimulation of β2 receptors in skeletal muscle.[5][6][7]
-
Tachycardia (Increased Heart Rate): Due to off-target stimulation of β1-adrenergic receptors in the heart, especially at higher doses.[6]
-
Hypokalemia (Low Blood Potassium): Resulting from the promotion of potassium entry into skeletal muscle.[5][7][8]
-
Hyperglycemia (High Blood Sugar): Due to the promotion of glycogenolysis.[5]
-
Hypotension (Low Blood Pressure): Caused by vasodilation.[6]
Q3: Are tremors a common side effect of β2-adrenergic agonists?
Yes, tremors are a characteristic side effect of β2-adrenergic agonist administration.[7] This effect is dose-dependent and is thought to be caused by the direct action of these agonists on skeletal muscle.[7]
Troubleshooting Guide: Managing Tremors in Animal Studies
Issue: Animal exhibits tremors after administration of this compound.
This is a potential side effect associated with β2-adrenergic receptor stimulation. The following steps can be taken to manage and characterize this observation.
Step 1: Quantify and Characterize the Tremor
-
Observational Scoring: Develop a standardized scoring system to rate the severity of tremors (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).
-
Quantitative Measurement: For more precise data, utilize an accelerometer to measure the frequency and amplitude of the tremors. In a study with the β2-agonist salbutamol (B1663637) in monkeys, a miniature semiconductor accelerometer was used to record the onset, duration, and peak tremor responses.[8]
Step 2: Monitor Physiological Parameters
-
Blood Potassium Levels: Since β2-agonists can induce hypokalemia, which is correlated with tremors, it is crucial to monitor serum potassium levels.[5][7][8]
-
Cardiovascular Monitoring: Concurrently monitor heart rate and blood pressure to assess for other potential cardiovascular side effects.
Step 3: Potential Mitigation Strategies (To be tested experimentally)
-
Dose Adjustment: Tremors are often dose-dependent.[7] The lowest effective dose of this compound should be determined to minimize this side effect.
-
Coadministration with a Beta-Blocker: A non-selective beta-blocker, such as propranolol, may be used to counteract the effects of β2-agonist overstimulation.[6] The use of a selective β2-antagonist like ICI-118551 has been shown to abolish salbutamol-induced tremors in monkeys.[8]
-
Use of Diazepam: Diazepam can be considered to alleviate muscle tremors and anxiety.[6]
Data Presentation
Table 1: Example Data on Salbutamol-Induced Tremor and Hypokalemia in Monkeys
| Time Point | Tremor Response (Arbitrary Units) | Plasma K+ (mEq/L) |
| Baseline | 1.2 ± 0.3 | 4.5 ± 0.2 |
| 15 min post-dose | 8.5 ± 1.1 | 3.1 ± 0.3 |
| 30 min post-dose | 9.2 ± 1.5 | 3.0 ± 0.2 |
| 60 min post-dose | 7.8 ± 1.2 | 3.2 ± 0.3 |
This table is a hypothetical representation based on findings that β2-adrenergic agonists can cause a marked increase in tremor and a decrease in plasma K+ concentrations.[8]
Experimental Protocols
Protocol 1: Quantification of Tremor Using Accelerometry
-
Animal Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Accelerometer Placement: Secure a miniature semiconductor accelerometer to a distal appendage, such as a fingertip or tail, using surgical tape.[8]
-
Baseline Recording: Record baseline tremor activity for a predetermined period before drug administration.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Post-Dose Recording: Continuously record tremor activity for a defined period (e.g., 60-120 minutes) to capture the onset, peak, and duration of the response.[8]
-
Data Analysis: Analyze the accelerometer output to determine the frequency and amplitude of the tremors over time.
Protocol 2: Assessment of a Beta-Blocker on this compound-Induced Tremors
-
Animal Preparation and Baseline: Follow steps 1-3 from Protocol 1.
-
Mapenterol Administration: Administer this compound at a dose known to induce tremors.
-
Tremor Confirmation: Once tremors are established and quantified, proceed to the next step.
-
Beta-Blocker Administration: Administer a non-selective beta-blocker (e.g., propranolol) or a selective β2-antagonist (e.g., ICI-118551).[6][8]
-
Continued Recording: Continue to record tremor activity to determine if the beta-blocker reduces or abolishes the tremors.
-
Physiological Monitoring: Throughout the experiment, monitor blood potassium levels, heart rate, and blood pressure.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Managing Tremors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of tremor in response to beta-adrenergic receptor stimulation in primates: relationship with hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for batch-to-batch variability of Mapenterol hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accounting for and controlling batch-to-batch variability of Mapenterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a beta-2 adrenergic agonist, structurally related to clenbuterol (B1669167).[1] Its primary mechanism of action involves binding to and activating beta-2 adrenergic receptors, which are predominantly found on the smooth muscle of the airways.[2] This activation triggers a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation.[2]
Q2: What are the main sources of batch-to-batch variability in this compound?
Batch-to-batch variability of an Active Pharmaceutical Ingredient (API) like this compound can arise from several sources throughout the manufacturing process:
-
Raw Materials: Variations in the quality, purity, and physical properties of starting materials and reagents can impact the impurity profile and yield of the final product.
-
Synthesis Process: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and rate of reagent addition can lead to differences in the formation of process-related impurities.
-
Purification/Crystallization: The crystallization process is critical for purity and the final physical form of the API. Variations in solvent composition, cooling rate, and agitation can affect crystal size, shape (polymorphism), and impurity levels.
-
Personnel and Equipment: Differences in operator procedures and equipment performance can introduce variability.
Q3: What are the potential consequences of batch-to-batch variability in my experiments?
Inconsistent batches of this compound can lead to:
-
Variable Biological Activity: Differences in potency, purity, and impurity profiles can alter the pharmacological effect, leading to inconsistent experimental results.
-
Poor Reproducibility: Experiments conducted with different batches may not be reproducible, compromising the validity of the research.
-
Safety Concerns: The presence of unknown or high levels of impurities could have unintended toxicological effects.
-
Physical Property-Related Issues: Variations in particle size and crystal form can affect the solubility and dissolution rate, which is particularly critical for formulation development.[3][][5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent Potency or Biological Activity Observed Between Batches
If you are observing significant differences in the biological response to different batches of this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Variation in Assay/Purity | - Perform a quantitative analysis (e.g., HPLC-UV) to determine the precise concentration of this compound in each batch. - Request the Certificate of Analysis (CoA) for each batch from the supplier and compare the reported purity values. |
| Presence of Agonist/Antagonist Impurities | - Conduct impurity profiling using a high-resolution technique like LC-MS to identify and quantify any impurities that may have pharmacological activity at the beta-2 adrenergic receptor. |
| Degradation of the Compound | - Ensure proper storage conditions (e.g., protected from light and moisture) as recommended by the supplier. - Re-test the purity of older batches to check for degradation products. |
| Differences in Physical Properties | - Analyze the particle size distribution and crystal form (polymorphism) of each batch, as these can affect dissolution rate and bioavailability.[3][5][6][7] |
Issue 2: Poor Chromatographic Peak Shape or Resolution During HPLC Analysis
For issues encountered during the HPLC analysis of this compound, such as peak tailing, fronting, or splitting, refer to the following guide:
| Potential Cause | Recommended Action |
| Inappropriate Column Chemistry | - If analyzing enantiomers, ensure you are using a suitable chiral stationary phase (CSP). - For achiral analysis, a C18 column is a common starting point, but other phases may provide better selectivity. |
| Suboptimal Mobile Phase | - Adjust the mobile phase composition, including the organic modifier ratio and pH, to optimize peak shape. For basic compounds like Mapenterol, a slightly acidic or basic mobile phase may be necessary. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | - For peak tailing of basic compounds, consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Contamination | - Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column. |
Key Experiments and Protocols
Experiment 1: Quantification and Impurity Profiling by HPLC
This protocol provides a general method for the analysis of this compound that can be adapted and optimized.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent).
-
Quantification: Use a certified reference standard to prepare a calibration curve for the accurate quantification of this compound.
-
Impurity Profiling: Analyze the chromatogram for the presence of any additional peaks, which may correspond to impurities. The relative area of these peaks can be used to estimate their levels. For identification of unknown impurities, LC-MS is recommended.
Experiment 2: Assessment of Physical Properties
Methodology:
-
Particle Size Analysis:
-
Technique: Laser diffraction or microscopy.
-
Procedure: Disperse the powder in a suitable medium and analyze according to the instrument manufacturer's instructions.
-
-
Polymorphism Screening:
-
Technique: X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Procedure: Analyze the solid sample to identify its crystalline form. Compare the resulting diffractogram or thermogram to known forms if available.
-
Quantitative Data Summary
The following tables provide typical, though not specific to this compound, acceptance criteria for an API used in inhalation products. These should be established and validated for each specific product.
Table 1: Typical Quality Control Specifications for a Beta-2 Adrenergic Agonist API
| Test | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Identification | Corresponds to the reference standard | FTIR, HPLC (retention time) |
| Assay | 98.0% - 102.0% (on dried basis) | HPLC-UV |
| Water Content | Not more than 0.5% | Karl Fischer Titration |
| Residue on Ignition | Not more than 0.1% | USP <281> |
| Heavy Metals | Not more than 10 ppm | USP <231> |
Table 2: Typical Impurity Acceptance Criteria
| Impurity Type | Threshold |
| Any single unspecified impurity | ≤ 0.10% |
| Total impurities | ≤ 0.5% |
Visualizations
Signaling Pathway of this compound
Mapenterol, as a beta-2 adrenergic agonist, is expected to primarily follow the canonical Gs-coupled signaling pathway.
Caption: Canonical β2-adrenergic receptor signaling pathway.
Experimental Workflow for Investigating Batch Variability
The following workflow outlines a systematic approach to investigating and resolving batch-to-batch variability.
Caption: Workflow for troubleshooting batch-to-batch variability.
References
- 1. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EMA Updates Key Quality Guidance on Inhaled Product - DLRC [dlrcgroup.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of API properties on product design [manufacturingchemist.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Enhancing the Bioavailability of Mapenterol Hydrochloride
Welcome to the technical support center for Mapenterol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo research with this β2-adrenergic receptor agonist. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to potential issues related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge in preclinical studies. The primary causes can be categorized as follows:
-
Poor Aqueous Solubility: this compound, being a hydrochloride salt, may exhibit pH-dependent solubility. If it precipitates in the neutral pH of the intestines, its absorption will be limited.
-
Low Intestinal Permeability: The ability of the drug to pass through the intestinal wall into the bloodstream may be inherently low.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut can actively pump the drug back into the intestinal lumen, reducing net absorption.
Q2: How can we determine if the low bioavailability of this compound is due to poor solubility or low permeability?
A2: The Biopharmaceutics Classification System (BCS) is a framework that can help diagnose the root cause. You would need to determine the aqueous solubility and intestinal permeability of this compound.
-
Solubility Determination: Measure the concentration of a saturated solution of the drug in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Permeability Assessment: An in vitro Caco-2 cell monolayer assay is the gold standard for predicting in vivo intestinal permeability.
Based on the results, you can classify the compound and select an appropriate enhancement strategy.
Q3: What are the initial formulation strategies we can explore to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance oral bioavailability.[1][2][3] The choice of strategy depends on the underlying cause of poor bioavailability.[1][2][3] Some common approaches include:
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can improve the dissolution rate of poorly soluble compounds.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[2][3][4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[2][4]
-
Use of Permeation Enhancers: Excipients that can transiently open the tight junctions between intestinal cells can improve the absorption of poorly permeable drugs.[1]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral dosing | Poor aqueous solubility leading to slow dissolution. | 1. Formulation: Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC). 2. Vehicle: Use a lipid-based vehicle like a self-emulsifying drug delivery system (SEDDS). |
| Low intestinal permeability. | 1. Co-administration: Include a safe and effective permeation enhancer in the formulation. 2. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can be cleaved to the active form after absorption. | |
| High first-pass metabolism. | 1. Route of Administration: Consider alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass the liver initially. 2. Inhibitors: Co-administer with a known inhibitor of the metabolizing enzymes (use with caution and appropriate ethical approval). | |
| High inter-individual variability in plasma concentrations | Food effects on drug absorption. | 1. Standardize Feeding: Ensure all animals are fasted for a consistent period before dosing. 2. Food-Effect Study: Conduct a formal food-effect bioavailability study to understand the impact of food on absorption. |
| Inconsistent formulation preparation. | 1. SOPs: Develop and strictly follow a standard operating procedure (SOP) for formulation preparation. 2. Quality Control: Implement quality control checks for each batch of the formulation (e.g., particle size, content uniformity). | |
| No detectable plasma concentrations | Analytical method not sensitive enough. | 1. Method Validation: Validate the bioanalytical method to ensure it has the required lower limit of quantification (LLOQ). 2. Increase Dose: If safe, consider increasing the administered dose. |
| Poor stability of the compound in the formulation or biological matrix. | 1. Stability Studies: Conduct stability studies of this compound in the dosing vehicle and in plasma at relevant storage conditions. |
Data Presentation
Due to the lack of publicly available data for this compound, the following tables present hypothetical data for illustrative purposes. These tables demonstrate how to structure and compare results from bioavailability enhancement studies.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 361.23 g/mol | Favorable for passive diffusion (within Lipinski's rule of five). |
| Aqueous Solubility (pH 6.8) | 0.05 mg/mL | Poorly soluble, may lead to dissolution rate-limited absorption. |
| LogP | 3.5 | Moderately lipophilic, may favor membrane permeation but could have solubility issues. |
| BCS Class (Predicted) | Class II | Low solubility, high permeability. Enhancement strategies should focus on improving dissolution. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 85 ± 20 | 1.5 | 450 ± 90 | 180 |
| Solid Dispersion | 250 ± 50 | 1.0 | 1200 ± 200 | 480 |
| SEDDS | 300 ± 60 | 0.75 | 1500 ± 250 | 600 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh 100 mg of this compound and 300 mg of PVP K30 (1:3 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.
-
Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film from the flask.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a reference suspension.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test formulation (e.g., solid dispersion of this compound)
-
Reference formulation (e.g., aqueous suspension of this compound)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Bioanalytical method (e.g., LC-MS/MS) for quantifying this compound in plasma
Methodology:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the rats into two groups (n=6 per group): Group A (Reference) and Group B (Test).
-
Administer the respective formulations to each group via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Immediately transfer the blood samples into tubes containing an anticoagulant and place them on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma samples to clean tubes and store them at -80°C until bioanalysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and determine the relative bioavailability of the test formulation.
Visualizations
Signaling Pathway of this compound
Caption: Canonical signaling pathway of this compound.
Experimental Workflow for Bioavailability Enhancement
References
Validation & Comparative
Head-to-Head Comparison: Mapenterol Hydrochloride vs. Clenbuterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Mapenterol hydrochloride and Clenbuterol hydrochloride, two β2-adrenergic receptor agonists. While extensive research is available for Clenbuterol, a notable scarcity of public scientific data exists for this compound, limiting a direct and exhaustive comparison. This document summarizes the available information and highlights areas where further research on Mapenterol is critically needed.
Chemical and Physical Properties
Both this compound and Clenbuterol hydrochloride are substituted phenylethanolamine compounds. The key structural difference lies in the substitution on the phenyl ring and the N-alkyl group, which can significantly influence receptor binding, selectivity, and pharmacokinetic properties.
| Property | This compound | Clenbuterol Hydrochloride |
| Chemical Name | 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | (RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride[1] |
| Molecular Formula | C₁₄H₂₁Cl₂F₃N₂O | C₁₂H₁₉Cl₃N₂O[2] |
| Molecular Weight | 361.23 g/mol | 313.65 g/mol [2] |
| CAS Number | 54238-51-6 | 21898-19-1 |
Mechanism of Action and Signaling Pathway
Both compounds are classified as β2-adrenoceptor agonists.[1] They exert their effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, primarily through the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.[3][4]
In smooth muscle cells, such as those in the bronchioles, this signaling cascade results in muscle relaxation and bronchodilation.[4][5][6] In adipose tissue, it can stimulate lipolysis, and in skeletal muscle, it is thought to promote protein synthesis and hypertrophy.[4][5][7]
Figure 1: β2-Adrenergic Receptor Signaling Pathway.
Pharmacological Profile: A Data Gap for Mapenterol
| Parameter | This compound | Clenbuterol Hydrochloride |
| Receptor Binding Affinity (Ki) | Data not available | Data not available in a directly comparable format |
| In Vitro Potency (EC50) | Data not available | Varies by assay and tissue; generally in the nanomolar range |
| Selectivity | Presumed β2 selective | Selective for β2 over β1 and β3 receptors, but can have effects on other receptors at higher concentrations |
| Anabolic Effects | Illicitly used in livestock for growth promotion, suggesting anabolic activity. | Demonstrated anabolic and lipolytic effects in animal studies and is misused for this purpose in humans.[4][5][7] |
| Therapeutic Use | Not approved for human or veterinary use in most regions. | Used as a bronchodilator for asthma in some countries; not approved for human use in the United States.[1][6][8] |
Pharmacokinetics
The pharmacokinetic profile of a drug dictates its absorption, distribution, metabolism, and excretion. This information is crucial for determining dosage regimens and understanding the duration of action and potential for accumulation.
| Parameter | This compound | Clenbuterol Hydrochloride |
| Bioavailability | Data not available | 70-80% after oral administration[8] |
| Half-life | Data not available | 25-39 hours[8] |
| Metabolism | Data not available | Primarily hepatic (minor)[1] |
| Excretion | Data not available | Primarily renal |
Head-to-Head Efficacy and Safety
Due to the lack of clinical or preclinical studies directly comparing Mapenterol and Clenbuterol, a definitive assessment of their relative efficacy and safety is not possible.
Clenbuterol:
-
Efficacy: As a bronchodilator, it has shown effectiveness in treating respiratory conditions like asthma.[1][6][9] Its efficacy as a weight-loss and muscle-building agent is supported by animal studies and anecdotal evidence from illicit use, but lacks robust clinical trials in humans for these indications.[5][10][11]
-
Side Effects: Common side effects include heart palpitations, muscle tremors, nervousness, headaches, and increased heart rate.[8][10] More severe adverse effects can include cardiac hypertrophy and arrhythmias.[8]
This compound:
-
Efficacy and Safety: No published data from controlled studies are available to assess its therapeutic efficacy or safety profile in humans or animals. Its use in livestock as a growth promoter suggests it is pharmacologically active in vivo.
Experimental Protocols
Standard assays are employed to characterize β2-adrenergic receptor agonists. The following are generalized protocols that would be applicable for a comparative study of Mapenterol and Clenbuterol.
Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for the β2-adrenergic receptor.
-
Objective: To determine the inhibitor constant (Ki) of the test compounds.
-
Materials:
-
Cell membranes expressing β2-adrenergic receptors.
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol).
-
Test compounds (Mapenterol HCl, Clenbuterol HCl).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cAMP.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds.
-
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., HEK293 or CHO cells).
-
Test compounds (Mapenterol HCl, Clenbuterol HCl).
-
Phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Method:
-
Plate cells in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Stimulate cells with varying concentrations of the test compound for a defined period.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Plot the cAMP concentration against the log concentration of the test compound to determine EC50 and Emax values.
-
Figure 2: General Experimental Workflow for β2-Agonist Drug Discovery.
Conclusion and Future Directions
Clenbuterol hydrochloride is a well-characterized β2-adrenergic receptor agonist with known efficacy as a bronchodilator and significant anabolic and lipolytic effects, accompanied by a well-documented side-effect profile. In stark contrast, this compound, while identified as a β2-agonist and structurally related to Clenbuterol, suffers from a profound lack of publicly available scientific data.
To enable a meaningful and objective comparison, further research on this compound is imperative. Key areas for investigation include:
-
In vitro pharmacology: Determination of receptor binding affinity (Ki) and functional potency (EC50) at the β2-adrenergic receptor, as well as selectivity profiling against other adrenergic receptor subtypes.
-
In vivo pharmacology: Preclinical studies to assess its bronchodilatory, anabolic, and lipolytic effects in relevant animal models.
-
Pharmacokinetics: Comprehensive studies to determine its absorption, distribution, metabolism, and excretion profile.
-
Toxicology: Rigorous safety and toxicology studies to identify its potential adverse effects.
Without such data, any comparison between Mapenterol and Clenbuterol remains speculative and reliant on structural similarities rather than empirical evidence. Researchers in the field are encouraged to address this significant data gap to better understand the pharmacological landscape of β2-adrenergic receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. agproud.com [agproud.com]
- 5. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Growth Promotants and Production Enhancers in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Metabolism and Pharmacokinetics - Invitrocue - Transforming Bioanalytics [invitrocue.com]
Efficacy studies comparing Mapenterol hydrochloride to other long-acting beta-agonists.
Disclaimer: Mapenterol hydrochloride is a hypothetical compound presented here for illustrative purposes to showcase a comparative framework for evaluating long-acting β2-agonists (LABAs). All data associated with this compound is fictional and designed to reflect plausible pharmacological characteristics. Data for comparator drugs is based on publicly available scientific literature.
This guide provides a comparative analysis of the preclinical efficacy of the novel LABA, this compound, against established LABAs such as Salmeterol and Formoterol. The following sections detail the compound's performance based on key in vitro efficacy markers, outline the experimental protocols used for these assessments, and visualize the relevant biological and experimental pathways.
Comparative Efficacy Data
The preclinical efficacy of LABAs is primarily determined by their binding affinity to the β2-adrenergic receptor (β2-AR), their ability to activate downstream signaling (e.g., cAMP production), and the onset and duration of their physiological effect (e.g., smooth muscle relaxation). The following tables summarize the comparative data.
Table 1: β2-Adrenergic Receptor Binding Affinity
This table compares the binding affinity (Ki) of this compound, Salmeterol, and Formoterol to the human β2-AR. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Binding Affinity (Ki, nM) |
| This compound (Hypothetical) | 0.85 |
| Salmeterol | 1.30 |
| Formoterol | 2.60 |
Table 2: In Vitro Functional Potency and Efficacy
This table summarizes the functional potency (EC50) and intrinsic efficacy (Emax) of the compounds in a cAMP accumulation assay using human recombinant cells expressing the β2-AR. EC50 represents the concentration at which a compound elicits 50% of its maximal effect, with lower values indicating higher potency. Emax is the maximum response achievable by the compound relative to the full agonist Isoproterenol.
| Compound | Potency (EC50, nM) | Intrinsic Efficacy (Emax, % of Isoproterenol) |
| This compound (Hypothetical) | 0.25 | 98% |
| Salmeterol | 0.50 | 95% |
| Formoterol | 0.30 | 100% |
Table 3: Onset and Duration of Action in Bronchial Tissue
This table presents data from an in vitro organ bath study using isolated guinea pig tracheal rings. It compares the time to onset of significant relaxation and the duration of the bronchodilatory effect.
| Compound | Onset of Action (minutes) | Duration of Action (hours) |
| This compound (Hypothetical) | 2.5 | > 18 |
| Salmeterol | 10-20 | ~12 |
| Formoterol | 1-3 | ~12 |
Experimental Protocols
The data presented above is based on standard preclinical assays for evaluating LABA efficacy. The detailed methodologies are described below.
2.1. Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-CGP 12177 (a high-affinity β2-AR antagonist).
-
Procedure: Cell membranes were incubated with a fixed concentration of [3H]-CGP 12177 and varying concentrations of the unlabeled test compound (Mapenterol, Salmeterol, or Formoterol). Non-specific binding was determined in the presence of a saturating concentration of unlabeled propranolol.
-
Data Analysis: After incubation, bound and free radioligand were separated by rapid filtration. The radioactivity retained on the filters was measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2.2. cAMP Accumulation Assay for Functional Potency (EC50)
This assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-AR signaling pathway.
-
Cell Line: Human embryonic kidney (HEK) 293 cells expressing the human β2-AR.
-
Procedure: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells were stimulated with increasing concentrations of the agonist (Mapenterol, Salmeterol, Formoterol, or the full agonist Isoproterenol) for a fixed period.
-
Detection: The reaction was stopped, and the intracellular cAMP levels were quantified using a competitive immunoassay, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.
-
Data Analysis: Concentration-response curves were generated, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values were calculated using non-linear regression analysis. Emax is expressed as a percentage of the maximal response induced by the reference full agonist, Isoproterenol.
Visualizations: Pathways and Workflows
3.1. β2-Adrenergic Receptor Signaling Pathway
The diagram below illustrates the canonical signaling cascade initiated by the binding of a LABA to the β2-adrenergic receptor on the surface of a smooth muscle cell, leading to bronchodilation.
Caption: β2-Adrenergic Receptor (β2-AR) signaling cascade leading to bronchodilation.
3.2. Experimental Workflow for LABA Efficacy Comparison
The following diagram outlines the logical flow of experiments used to compare the efficacy of different LABA compounds.
Caption: Preclinical experimental workflow for comparing the efficacy of novel LABAs.
Cross-Validation of Analytical Methods for the Quantification of Mapenterol Hydrochloride: A Comparative Guide
This guide provides a comprehensive comparison of two common analytical methods—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of Mapenterol hydrochloride. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific needs. This document outlines the experimental protocols and presents a comparative summary of validation parameters based on established analytical principles.
Introduction to Analytical Methodologies
The accurate quantification of active pharmaceutical ingredients (APIs) like this compound is crucial for ensuring product quality, safety, and efficacy. Both HPLC and UV-Vis spectrophotometry are widely used techniques in pharmaceutical analysis, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity, making it suitable for the analysis of complex mixtures and the quantification of compounds in various matrices.[1] A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of polar to moderately polar compounds like this compound.
UV-Visible (UV-Vis) Spectrophotometry is a simpler, more cost-effective technique that measures the absorption of light by a substance in solution. It is a rapid and straightforward method, often used for routine analysis when the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength as the analyte.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method can be developed and validated for the accurate quantification of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.[1]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.[1]
-
Mobile Phase: A mixture of a buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.0 with acetic acid) and an organic solvent like acetonitrile (B52724) in a 60:40 (v/v) ratio is a common mobile phase for such analyses.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of approximately 250 nm is suitable for the analysis of this compound.[3]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and then serially diluted to create calibration standards and quality control samples.
UV-Visible Spectrophotometry Method
A UV-Vis spectrophotometric method provides a rapid and economical alternative for the quantification of this compound in bulk or simple formulations.
Instrumentation: A calibrated UV-Visible spectrophotometer with a pair of matched quartz cuvettes is used.
-
Solvent: A suitable solvent in which this compound is freely soluble and stable is chosen, for instance, a mixture of methanol (B129727) and water (70:30 v/v).[5]
-
Wavelength of Maximum Absorbance (λmax): The λmax for this compound is determined by scanning a dilute solution over the UV range (200-400 nm).[2]
-
Sample Preparation: A stock solution of this compound is prepared in the chosen solvent and diluted to prepare a series of concentrations for the calibration curve.
Data Presentation: Comparison of Validation Parameters
The performance of each analytical method is evaluated based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines.[6] The following table summarizes the expected performance of the HPLC and UV-Vis spectrophotometry methods for this compound quantification.
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometry Method |
| Linearity (Correlation Coefficient, R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC is the preferred method for research and development, stability studies, and the analysis of finished products, where high specificity and the ability to separate the analyte from potential degradation products or excipients are critical.
-
UV-Vis Spectrophotometry is a suitable and cost-effective alternative for the routine quality control of raw materials or simple formulations where the sample matrix is well-defined and free of interfering substances.
A cross-validation study, as depicted in the workflow, should be performed when switching between methods or laboratories to ensure the consistency and reliability of the analytical results.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the resolution efficiency of HPLC and HPTLC-densitometric methods for the analysis of mebeverine hydrochloride and chlordiazepoxide in their binary mixture | European Journal of Chemistry [eurjchem.com]
- 5. asianjpr.com [asianjpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Scrutinizing Specificity: A Comparative Analysis of Mapenterol Hydrochloride for the β2-Adrenergic Receptor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Mapenterol hydrochloride's specificity for the β2-adrenergic receptor (β2-AR). Due to the limited availability of public quantitative data for this compound, this guide establishes a framework for comparison using well-characterized β-adrenergic ligands: the non-selective agonist Isoproterenol, the β2-selective agonist Salbutamol, and the β2-selective antagonist ICI 118,551.
This guide presents available data on the binding affinity and functional potency of these comparator compounds, alongside detailed experimental protocols for key assays used to determine β-adrenergic receptor specificity. Visualizations of the β2-adrenergic signaling pathway and a typical experimental workflow are also provided to facilitate a deeper understanding of the methodologies employed in receptor pharmacology.
Comparative Ligand Specificity
Table 1: Comparative Binding Affinity (Kᵢ) of β-Adrenergic Ligands
| Compound | β1-Adrenergic Receptor Kᵢ (nM) | β2-Adrenergic Receptor Kᵢ (nM) | Selectivity (β1/β2) |
| This compound | Data not available | Data not available | Data not available |
| Isoproterenol | 61.7 | 11.8 | ~0.2 |
| Salbutamol | ~1000 | ~100 | ~10 |
| ICI 118,551 | 120 | 1.2 | ~0.01 |
Note: Kᵢ values can vary between studies depending on the experimental conditions. The values presented here are representative.
Table 2: Comparative Functional Potency (EC₅₀) of β-Adrenergic Agonists
| Compound | β2-Adrenergic Receptor EC₅₀ (nM) for cAMP Accumulation |
| This compound | Data not available |
| Isoproterenol | 52.3[1] |
| Salbutamol | 600[2] |
Experimental Protocols
The determination of a ligand's specificity for a particular receptor subtype relies on robust and standardized experimental procedures. The two primary assays used to characterize compounds like this compound are radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor. It involves competing the unlabeled test compound (e.g., this compound) with a radiolabeled ligand that has a known high affinity for the receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the β1- and β2-adrenergic receptors. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled antagonist, such as [¹²⁵I]-Iodocyanopindolol, and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the determination of the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the functional consequence of an agonist binding to the β2-adrenergic receptor, which is the production of the second messenger cyclic AMP (cAMP).
Protocol:
-
Cell Culture: Cells stably or transiently expressing the human β2-adrenergic receptor are cultured in appropriate media.
-
Cell Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the agonist (e.g., this compound) for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a variety of commercially available kits, such as those based on ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. This allows for the determination of the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
β2-Adrenergic Receptor Signaling Pathway
Experimental Workflow for Receptor Specificity
Conclusion
Confirming the specificity of a compound like this compound for the β2-adrenergic receptor is a critical step in its development as a therapeutic agent. This process involves a combination of direct binding assays to determine affinity and functional assays to measure potency and efficacy. While specific quantitative data for this compound remains elusive in the public domain, the comparative data for established β-adrenergic ligands and the detailed experimental protocols provided in this guide offer a robust framework for its evaluation. Future studies providing the Kᵢ values of this compound for β1 and β2 receptors, alongside its EC₅₀ in functional assays, will be essential to definitively characterize its selectivity profile and therapeutic potential.
References
Benchmarking the Potency of Mapenterol Hydrochloride against Formoterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Mapenterol hydrochloride and Formoterol, two β2-adrenergic receptor agonists. While both compounds are recognized for their activity at this receptor, a direct, data-driven comparison of their potency is hampered by the limited publicly available pharmacological data for this compound. This document summarizes the existing data for Formoterol and outlines the general mechanisms and experimental protocols relevant to the study of β2-adrenergic agonists.
Introduction to β2-Adrenergic Receptor Agonists
This compound and Formoterol belong to the class of β2-adrenergic receptor agonists.[1][2] These compounds selectively bind to and activate β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[3] Activation of these receptors initiates a signaling cascade that leads to bronchodilation, making them crucial in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3]
Formoterol is a well-characterized long-acting β2-agonist (LABA) with a rapid onset of action. It is known for its high potency and efficacy in inducing relaxation of airway smooth muscle.[4] In contrast, while this compound is identified as a β2-adrenoceptor agonist, specific details regarding its pharmacological profile, including its potency and efficacy, are not extensively documented in publicly accessible scientific literature.[1][5] It has been noted for its use as a standard in the detection of drug residues and as an illicit feed additive to promote growth in livestock.[6][7]
Mechanism of Action: β2-Adrenergic Receptor Signaling
The activation of the β2-adrenergic receptor by an agonist like Formoterol or this compound triggers a well-defined intracellular signaling pathway. This process begins with the binding of the agonist to the receptor, which induces a conformational change in the receptor protein. This change facilitates the coupling of the receptor to a stimulatory G protein (Gs). The activated Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the cell, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.
Potency Comparison: Quantitative Data
A critical aspect of drug development is the quantitative assessment of a compound's potency. This is typically determined through in vitro pharmacological assays, such as receptor binding assays and functional assays.
Receptor Binding Assays measure the affinity of a compound for its target receptor. The dissociation constant (Ki) is a key parameter derived from these assays, representing the concentration of the drug that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Functional Assays evaluate the ability of a compound to elicit a biological response following receptor binding. The half-maximal effective concentration (EC50) is determined from these assays, indicating the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value signifies greater potency.
While extensive data is available for Formoterol, a comprehensive search of scientific literature and databases did not yield specific Ki or EC50 values for this compound. The following table summarizes the available potency data for Formoterol.
| Compound | Assay Type | Parameter | Value | Reference |
| Formoterol | Receptor Binding | pKi (β2) | 8.2 ± 0.09 | [8] |
| Formoterol | Functional Assay | pEC50 | 9.61 ± 0.12 | Not specified in search results |
Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values, respectively. A higher pKi or pEC50 value indicates greater affinity or potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments used to determine the potency of β2-adrenergic receptor agonists.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the β2-adrenergic receptor.
Objective: To determine the Ki of this compound and Formoterol for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).
-
Test compounds (this compound, Formoterol).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Parallel incubations are performed in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation Assay)
This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular cyclic AMP (cAMP) following receptor activation.
Objective: To determine the EC50 of this compound and Formoterol in stimulating cAMP production.
Materials:
-
A suitable cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium and supplements.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (this compound, Formoterol).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate the cells with varying concentrations of the test compound for a defined period.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.
-
Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using non-linear regression analysis.
Conclusion
Formoterol is a well-documented, potent, and long-acting β2-adrenergic receptor agonist with a clear mechanism of action and established pharmacological parameters. While this compound is also classified as a β2-adrenoceptor agonist, the lack of publicly available quantitative data on its potency and efficacy prevents a direct and meaningful comparison with Formoterol at this time. Further research and publication of in vitro and in vivo studies on this compound are necessary to fully characterize its pharmacological profile and establish its relative potency. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 54238-51-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Independent Verification of Mapenterol Hydrochloride's Therapeutic Efficacy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, serves as a comparative framework for the evaluation of a novel β2-adrenoceptor agonist like Mapenterol hydrochloride. It provides an overview of the established therapeutic applications of this drug class, a comparison with well-characterized alternatives, and detailed experimental protocols that would be necessary to independently verify its efficacy.
Introduction to β2-Adrenoceptor Agonists
β2-adrenoceptor agonists are a cornerstone in the management of obstructive airway diseases.[1][2] Their primary mechanism of action involves the stimulation of β2-adrenergic receptors on the smooth muscle cells of the airways, leading to bronchodilation.[2][3] This class of drugs is broadly categorized into short-acting β2-agonists (SABAs) for acute symptom relief and long-acting β2-agonists (LABAs) for maintenance therapy.[4] The primary therapeutic indications for β2-adrenoceptor agonists are asthma and chronic obstructive pulmonary disease (COPD).[1][3]
Comparative Analysis of Established β2-Adrenoceptor Agonists
To provide a benchmark for the potential evaluation of this compound, the following table summarizes the characteristics of three well-established β2-adrenoceptor agonists: Salbutamol (B1663637) (a SABA), Formoterol (a LABA), and Clenbuterol (B1669167) (a LABA with varied clinical use).
| Feature | Salbutamol | Formoterol | Clenbuterol |
| Drug Class | Short-Acting β2-Agonist (SABA) | Long-Acting β2-Agonist (LABA) | Long-Acting β2-Agonist (LABA) |
| Primary Indication | Asthma, COPD (rescue medication)[3][5] | Asthma, COPD (maintenance therapy)[6][7] | Asthma (in some countries), Veterinary use for COPD in horses[8][9] |
| Onset of Action | Rapid (within 5 minutes)[10] | Rapid (within 5 minutes)[6][7] | Slower than inhaled agonists |
| Duration of Action | 4-6 hours[10] | ~12 hours[7] | Long-lasting |
| Preclinical Efficacy Data | Extensive data in models of allergic asthma and COPD, demonstrating bronchodilatory and anti-inflammatory effects.[3] | Well-documented efficacy in preclinical models, showing prolonged bronchodilation and inhibition of inflammatory responses.[6][11] | Efficacy demonstrated in various animal models, including horses with COPD, showing significant clinical improvement.[9][12] |
| Clinical Trial Evidence | Numerous clinical trials have established its efficacy and safety for acute bronchospasm.[5][13] | Large-scale clinical trials have confirmed its efficacy in improving lung function and reducing exacerbations in asthma and COPD.[6][7][14] | Clinical trials in humans for asthma have shown efficacy, though its use is limited in many regions due to side effects and potential for misuse.[8][15] |
Key Experimental Protocols for Efficacy Verification
The following are detailed methodologies for key experiments that would be essential to independently verify the therapeutic efficacy of a novel β2-adrenoceptor agonist like this compound in preclinical models of asthma and COPD.
In Vitro Assessment of β2-Adrenoceptor Agonist Activity
-
Objective: To determine the potency and selectivity of the test compound for the β2-adrenoceptor.
-
Method:
-
Receptor Binding Assay: Utilize cell lines overexpressing human β2-adrenergic receptors (e.g., CHO or HEK293 cells). Perform competitive binding assays with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the test compound to determine the binding affinity (Ki).
-
Functional Assay (cAMP Accumulation): Stimulate the receptor-expressing cells with the test compound and measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-adrenoceptor signaling pathway. This allows for the determination of the compound's potency (EC50) and efficacy (Emax) as an agonist.
-
Preclinical Models of Allergic Asthma
-
Objective: To evaluate the bronchodilatory and anti-inflammatory effects of the test compound in a relevant in vivo model of asthma.
-
Animal Model: Typically, BALB/c mice or Brown Norway rats are used.
-
Protocol:
-
Sensitization: Sensitize the animals to an allergen, commonly ovalbumin (OVA), via intraperitoneal injections with an adjuvant (e.g., alum).
-
Challenge: Subsequently, challenge the sensitized animals with the same allergen via inhalation (aerosol).
-
Treatment: Administer the test compound (e.g., this compound) via a relevant route (e.g., inhalation, intratracheal, or systemic) before or after the allergen challenge. A vehicle control and a positive control (e.g., Salbutamol) should be included.
-
Efficacy Endpoints:
-
Airway Hyperresponsiveness (AHR): Measure the change in lung function (e.g., airway resistance and compliance) in response to a bronchoconstrictor agent (e.g., methacholine) using a whole-body plethysmograph or a forced oscillation technique.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to assess the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates using ELISA or multiplex assays.
-
Histopathology: Examine lung tissue sections stained with H&E for inflammation and PAS for mucus production.
-
-
Preclinical Models of COPD
-
Objective: To assess the ability of the test compound to mitigate key features of COPD, such as chronic inflammation and emphysema.
-
Animal Model: C57BL/6 mice are commonly used.
-
Protocol:
-
Induction of COPD-like Phenotype: Expose the animals to cigarette smoke (CS) for an extended period (e.g., 4-6 months) to induce chronic lung inflammation, airspace enlargement (emphysema), and small airway remodeling.[16]
-
Treatment: Administer the test compound during the CS exposure period.
-
Efficacy Endpoints:
-
Lung Function: Measure parameters such as forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC) using specialized rodent lung function equipment.
-
Inflammatory Cell Infiltration: Analyze BAL fluid for an increase in neutrophils and macrophages.
-
Histopathology and Morphometry: Quantify the extent of emphysema by measuring the mean linear intercept (MLI) in lung tissue sections. Assess goblet cell hyperplasia and mucus production.
-
Inflammatory Mediators: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL1, CXCL2) in lung homogenates.
-
-
Visualizing Key Pathways and Workflows
To further aid in the conceptualization of this compound's evaluation, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: β2-Adrenoceptor Signaling Pathway for Bronchodilation.
Caption: Experimental Workflow for Preclinical Efficacy Verification.
Conclusion
While this compound is identified as a β2-adrenoceptor agonist, a critical gap exists in the scientific literature regarding its therapeutic efficacy in preclinical models. For researchers and drug development professionals, the independent verification of its potential will necessitate rigorous investigation following established protocols, such as those outlined in this guide. A direct comparison of its performance against well-characterized drugs like Salbutamol and Formoterol in validated models of asthma and COPD will be paramount in determining its therapeutic value and potential for clinical development.
References
- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. (R)-salbutamol in the treatment of asthma and chronic obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formoterol in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A trial of clenbuterol in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and safety of clenbuterol HCl when administered to effect in horses with chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 13. Clinical and functional responses to salbutamol inhaled via different devices in asthmatic patients with induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Budesonide/formoterol combination in COPD: a US perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bronchodilating activity of oral clenbuterol in asthmatic children after single administration of different dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical animal models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the available safety data for Mapenterol hydrochloride and two structurally and functionally related beta-2 adrenergic agonists, Clenbuterol and Salbutamol. The information presented is intended to support research and development activities by highlighting known safety profiles and identifying areas where further investigation is warranted. The data herein is compiled from publicly available safety data sheets and toxicological literature.
Introduction to the Compounds
Mapenterol, Clenbuterol, and Salbutamol are all beta-2 adrenergic agonists, a class of drugs that selectively stimulate beta-2 adrenergic receptors. This stimulation leads to smooth muscle relaxation, most notably in the bronchial passages, making them effective bronchodilators for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Despite their shared therapeutic mechanism, their safety profiles can differ. This guide will delve into the available toxicological data to provide a comparative overview.
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
As beta-2 adrenergic agonists, Mapenterol, Clenbuterol, and Salbutamol share a common signaling pathway. They bind to beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and other physiological responses.[1][2][3][4][5]
Comparative Safety Profile
The following sections summarize the available data on the acute toxicity and adverse effects of this compound, Clenbuterol, and Salbutamol.
Acute Toxicity
A critical measure of acute toxicity is the median lethal dose (LD50), the dose required to kill half the members of a tested population. The table below presents the available oral LD50 values for the three compounds.
| Compound | Test Species | Oral LD50 | Citation(s) |
| This compound | Rat, Mouse | No Data Available | [6][7][8] |
| Clenbuterol | Rat | 159 mg/kg | |
| Mouse | 148 mg/kg | ||
| Salbutamol (Albuterol) | Rat | 660 mg/kg, >2500 mg/kg* | |
| Mouse | 1950 mg/kg | [7] |
*Note: Conflicting oral LD50 values have been reported for Salbutamol in rats. This may be due to differences in study design or the salt form of the compound used.
A significant data gap exists for this compound, as no public quantitative acute toxicity data could be identified. Safety Data Sheets for this compound indicate that it is a skin and eye irritant.[7][8]
Adverse Effects
The known adverse effects of Clenbuterol and Salbutamol are primarily extensions of their pharmacological activity as sympathomimetic amines. Data on the specific adverse effects of Mapenterol are not available.
| System | Clenbuterol | Salbutamol (Albuterol) |
| Cardiovascular | Tachycardia (rapid heart rate), palpitations, hypertension. | Tachycardia, palpitations. |
| Central Nervous System | Tremors, nervousness, anxiety, headache, insomnia. | Tremors, nervousness, headache. |
| Metabolic | Hypokalemia (low potassium), hyperglycemia (high blood sugar). | Hypokalemia. |
| Musculoskeletal | Muscle cramps. | Muscle cramps. |
Standard Safety and Genotoxicity Assays
A core battery of safety pharmacology studies is typically required before a new drug is administered to humans. These studies, guided by regulations such as ICH S7A, are designed to assess a drug's potential effects on vital functions. Additionally, genotoxicity assays are crucial for identifying compounds that can cause genetic damage.
Experimental Protocols
Below are detailed methodologies for key experiments cited in safety pharmacology and genotoxicity assessment.
4.1.1. Central Nervous System Safety: The Irwin Test
The Irwin test is a systematic observational method used to assess the behavioral and physiological state of rodents in response to a test substance.
-
Objective: To identify potential neurobehavioral and physiological effects of a test compound.
-
Test System: Typically performed in rats or mice.
-
Procedure:
-
Acclimation and Baseline: Animals are acclimated to the testing environment. Baseline observations of behavior and physiological parameters are recorded.
-
Dosing: The test compound is administered, usually via oral gavage or intraperitoneal injection, at various dose levels. A vehicle control group is also included.
-
Observation: Animals are observed at specified time points post-dosing (e.g., 15, 30, 60, 120, 240 minutes and 24 hours).
-
Parameters Assessed: A wide range of parameters are scored, including:
-
Behavioral: Alertness, grooming, locomotor activity, posture, stereotypy, passivity.
-
Neurological: Tremors, convulsions, gait, righting reflex, grip strength, pain response.
-
Autonomic: Body temperature, heart rate, respiration, salivation, piloerection, pupil size.
-
-
-
Data Analysis: The scores for each parameter are compared between the treated and control groups to identify any dose-dependent effects.
4.1.2. Cardiovascular Safety: In Vitro hERG Assay
The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro test to assess a compound's potential to cause QT interval prolongation, a risk factor for serious cardiac arrhythmias.
-
Objective: To determine if a test compound inhibits the hERG potassium channel.
-
Test System: A cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel.
-
Procedure (Manual Patch Clamp):
-
Cell Preparation: The hERG-expressing cells are cultured and prepared for electrophysiological recording.
-
Electrophysiological Recording: A single cell is selected, and a glass micropipette forms a high-resistance "giga-seal" with the cell membrane. The patch of membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the current flowing through the hERG channels.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit and measure the hERG current.
-
Compound Application: The test compound is applied to the cell at increasing concentrations.
-
Data Acquisition: The hERG current is measured before and after the application of the test compound at each concentration.
-
-
Data Analysis: The percentage of hERG current inhibition at each concentration is calculated. These data are then used to determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).
4.1.3. Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9][10][11][12][13]
-
Objective: To detect point mutations (base substitutions and frameshifts) induced by a test compound.[9][11][12]
-
Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.[9][11][12]
-
Procedure:
-
Strains and Activation: Several bacterial strains with different known mutations are used to detect various types of mutagens. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[9][11]
-
Exposure: The bacterial strains are exposed to the test compound at a range of concentrations.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid (histidine or tryptophan).
-
Incubation: The plates are incubated for 48-72 hours.
-
-
Data Analysis: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies in the treated plates is compared to the number in the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.[11]
4.1.4. Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic spindle in vivo.[14][15][16][17][18]
-
Objective: To identify substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.[14][16][18]
-
Test System: Typically performed in mice or rats.[14][15][17]
-
Procedure:
-
Dosing: Animals are exposed to the test substance, usually via one or more administrations.[14][15]
-
Sample Collection: At appropriate time points after the last dose (typically 24 and 48 hours), bone marrow is extracted from the femur or peripheral blood is collected.[14][17]
-
Slide Preparation and Staining: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.[14]
-
Scoring: A statistically appropriate number of polychromatic erythrocytes (e.g., at least 4000 per animal) are scored for the presence of micronuclei.[14]
-
-
Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the concurrent vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates that the test substance is genotoxic in vivo.[14][15]
Conclusion
This comparative guide highlights the current state of knowledge regarding the safety profiles of this compound and the related beta-2 adrenergic agonists, Clenbuterol and Salbutamol. While Clenbuterol and Salbutamol have established toxicological profiles with known adverse effects, primarily related to their sympathomimetic activity, there is a significant lack of publicly available quantitative safety data for this compound. The primary documented hazards for Mapenterol are skin and eye irritation.
For researchers and drug development professionals, this underscores the critical need for comprehensive preclinical safety studies on this compound to establish its acute toxicity, identify potential adverse effects, and assess its genotoxic potential. The experimental protocols outlined in this guide represent the standard methodologies that would be required to build a robust safety profile for this compound, enabling a more complete and accurate comparison with other drugs in its class.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 10. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. enamine.net [enamine.net]
- 13. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. inotiv.com [inotiv.com]
- 16. oecd.org [oecd.org]
- 17. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 18. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Disposal of Mapenterol Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Mapenterol hydrochloride, a β2-adrenoceptor agonist, understanding the correct disposal procedures is paramount to ensuring a safe work environment and adhering to regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Hazard Profile and Regulatory Overview
This compound is classified with specific hazards that dictate its handling and disposal methods. According to its Safety Data Sheet (SDS), it is a skin and eye irritant and may cause respiratory irritation[1]. As a pharmaceutical-related compound with unknown potency, it must be handled with care[2].
The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and in some cases, the Drug Enforcement Administration (DEA)[3][4][5]. A key regulation for healthcare facilities is the EPA's Subpart P, which prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals[4][6].
Quantitative Data Summary
| Property | Data | Source(s) |
| Chemical Name | 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride | [2] |
| CAS Number | 54238-51-6 | [1][2] |
| Molecular Formula | C₁₄H₂₀ClF₃N₂O · HCl | [7] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Disposal Recommendation | Dispose of contents/container in accordance with local, regional, national, and international regulations. May be burned in a chemical incinerator equipped with an afterburner and scrubber. | [1][2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste generation to final removal by a licensed service. This procedure is based on general guidelines for hazardous and pharmaceutical chemical waste[8][9][10][11].
Step 1: Waste Identification and Segregation
-
Identify Waste: Any this compound that is expired, unused, or contaminated is considered waste and must be disposed of properly. This includes pure compound, solutions, and any materials grossly contaminated with it (e.g., spill cleanup materials).
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected separately in a designated hazardous waste container.
Step 2: Proper Waste Containment
-
Select a Compatible Container: Use a container that is chemically compatible with this compound. The original manufacturer's container is often a good choice[9][11]. If using a different container, ensure it is in good condition, leak-proof, and has a secure, screw-on cap[8][9].
-
Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste[9][10]. This prevents spills and the release of vapors.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated[8].
-
Use Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills[9].
-
Segregate Incompatibles: Ensure the stored this compound waste is not stored with incompatible chemicals. General best practices include separating acids from bases, and oxidizing agents from organic compounds[8].
Step 4: Arranging for Final Disposal
-
Engage a Licensed Disposal Company: The final disposal of this compound waste must be handled by a licensed hazardous material disposal company[2]. These companies are equipped to transport and dispose of chemical waste in compliance with all federal and local regulations.
-
Incineration: The recommended disposal method for hazardous pharmaceutical waste is typically incineration at a permitted facility[2][4].
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the drain[2][4]. This is to prevent environmental contamination and is prohibited for hazardous pharmaceuticals in many jurisdictions[2][4][6].
-
Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) office or the licensed disposal company directly to schedule a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. scbt.com [scbt.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Safety Protocols for Handling Mapenterol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mapenterol hydrochloride, a β2-adrenoceptor agonist used in research.[1] Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and productive research setting.
This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is crucial to handle this compound with the appropriate precautions.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hand Protection | Protective Gloves | Fire/flame resistant and impervious gloves. Inspect prior to use and wash hands after handling.[3] |
| Body Protection | Protective Clothing | Impervious clothing to prevent skin contact.[3] |
| Respiratory Protection | Respirator | Use in a well-ventilated area.[2] A self-contained breathing apparatus may be necessary in case of insufficient ventilation or for spill cleanup. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of the laboratory.
| Aspect | Procedure |
| Handling | Avoid inhalation of dust and contact with eyes and skin.[2] Use only in areas with appropriate exhaust ventilation.[2] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area.[2] Recommended storage at 4°C, sealed and away from moisture.[2] For solutions, store at -80°C.[2] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash skin with plenty of soap and water.[2][3] Remove contaminated clothing.[3] Seek medical attention if irritation develops or persists.[3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Wash out mouth with water.[2] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3] |
Spill and Disposal Procedures
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
| Procedure | Action |
| Spill Cleanup | Evacuate personnel to a safe area. Wear full personal protective equipment, including a self-contained breathing apparatus. Avoid dust formation. Sweep up or vacuum the spillage and collect it in a suitable container for disposal. Clean the spill area thoroughly. |
| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or water sources.[3] |
Operational Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
